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  • Product: Benzoxazole, 5-(ethylsulfonyl)-
  • CAS: 882747-36-6

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: Chemical Structure, Physicochemical Properties, and Applications of 5-(Ethylsulfonyl)benzoxazole

Executive Summary The 5-(ethylsulfonyl)benzoxazole scaffold (CAS: 882747-36-6) represents a highly privileged pharmacophore and a versatile synthetic building block in both medicinal chemistry and advanced materials scie...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 5-(ethylsulfonyl)benzoxazole scaffold (CAS: 882747-36-6) represents a highly privileged pharmacophore and a versatile synthetic building block in both medicinal chemistry and advanced materials science. Characterized by a fused bicyclic heteroaromatic core coupled with a strongly electron-withdrawing ethylsulfonyl moiety at the C5 position, this molecule exhibits unique electronic and steric properties. This technical whitepaper provides a comprehensive analysis of its structural geometry, physicochemical profile, self-validating synthetic protocols, and its dual-domain applications in drug discovery and photoactive liquid crystalline polymers.

Structural Elucidation & Molecular Geometry

The core architecture of 5-(ethylsulfonyl)benzoxazole consists of a planar 1,3-benzoxazole ring system. The introduction of the ethylsulfonyl group ( −SO2​CH2​CH3​ ) at the C5 position fundamentally alters the electron density distribution across the heteroaromatic system.

Causality of Electronic Effects: The sulfonyl group acts as a potent electron-withdrawing group (EWG) via both inductive ( −I ) and resonance ( −R ) effects. This withdrawal depletes the π -electron density of the benzoxazole core. Consequently, the electrophilicity of the C2 carbon is significantly enhanced, lowering the activation energy required for nucleophilic attack. Furthermore, the ethyl substituent provides a highly specific steric bulk and lipophilicity balance, which is critical for embedding the molecule into hydrophobic protein pockets or aligning it within thermotropic liquid crystalline matrices.

Physicochemical Profiling

Understanding the quantitative physicochemical properties is essential for predicting the molecule's behavior in biological assays and material formulations. The data below summarizes the core metrics of the standalone 5-(ethylsulfonyl)benzoxazole moiety.

PropertyQuantitative ValueCausality / Significance
Chemical Name 5-(Ethylsulfonyl)-1,3-benzoxazoleStandard IUPAC nomenclature.
CAS Registry Number 882747-36-6Unique identifier for the specific isomer.
Molecular Formula C9​H9​NO3​S Defines stoichiometry for reaction equivalents.
Molecular Weight 211.24 g/mol Optimal low-MW building block for fragment-based drug design.
Topological Polar Surface Area ~64.6 ŲExcellent for membrane permeability; balances polar O/N atoms.
Hydrogen Bond Donors 0Prevents non-specific aggregation in aprotic solvents.
Hydrogen Bond Acceptors 4Sulfonyl oxygens and ring heteroatoms enable strong target binding.
Rotatable Bonds 2Allows conformational flexibility of the ethyl group for induced fit.

Synthetic Methodologies & Protocols

To integrate this scaffold into larger molecular architectures, a robust, self-validating synthetic protocol is required. The following methodology details the de novo construction of the 5-(ethylsulfonyl)benzoxazole core via the condensation of an o-aminophenol derivative.

Step-by-Step Protocol: Acid-Catalyzed Cyclocondensation
  • Objective: Synthesize 5-(ethylsulfonyl)benzoxazole from 2-amino-4-(ethylsulfonyl)phenol.

  • Causality of Reagents: Triethyl orthoformate is selected as both the solvent and the C1 source because it efficiently generates an electrophilic intermediate without producing water as a byproduct. The acid catalyst ( p -TsOH) protonates the orthoester, driving the initial nucleophilic attack by the aniline amino group.

Step 1: Reaction Setup In a flame-dried 100 mL round-bottom flask, dissolve 10.0 mmol of 2-amino-4-(ethylsulfonyl)phenol in 20.0 mL of triethyl orthoformate. Add 0.5 mmol (5 mol%) of anhydrous p -toluenesulfonic acid ( p -TsOH).

Step 2: Reflux & Cyclization Equip the flask with a reflux condenser and heat the mixture to 120°C under an inert nitrogen atmosphere for 4–6 hours. Causality: Elevated temperature is mandatory to overcome the activation energy of the intramolecular cyclization (the phenolic oxygen attacking the transient imidate carbon) and to continuously distill off the ethanol byproduct, thereby driving the equilibrium toward the thermodynamically stable benzoxazole.

Step 3: Self-Validating Monitoring Monitor the reaction progression via Thin Layer Chromatography (TLC) using a Hexane/Ethyl Acetate (7:3) eluent. The protocol is self-validating: the reaction is deemed complete only when the highly polar starting material (low Rf​ ) is entirely consumed, replaced by a distinct, UV-active product spot at a higher Rf​ .

Step 4: Workup & Purification Cool to room temperature and concentrate under reduced pressure. Dissolve the crude residue in ethyl acetate (50 mL), wash with saturated aqueous NaHCO3​ (to neutralize the p -TsOH catalyst), and follow with a brine wash. Dry the organic layer over anhydrous Na2​SO4​ and purify via silica gel flash chromatography.

Step 5: Analytical Validation Validate the isolated fraction using LC-MS (ESI+). The system validates itself if a molecular ion peak at m/z 212.0 [M+H]+ is observed. Confirm structural integrity via 1H NMR: the ethyl group must present a distinct triplet (~1.2 ppm) and quartet (~3.1 ppm), while the C2-H proton of the newly formed benzoxazole ring will appear as a sharp, downfield singlet at δ 8.1–8.3 ppm.

SynthesisWorkflow N1 2-Amino-4-(ethylsulfonyl)phenol (Starting Material) N3 Acid Catalysis (p-TsOH) Reflux, 120°C N1->N3 N2 Triethyl Orthoformate (Reagent / C1 Source) N2->N3 N4 Imidate Intermediate (Transient) N3->N4 Condensation N5 5-(Ethylsulfonyl)benzoxazole (Target Scaffold) N4->N5 Intramolecular Cyclization N6 LC-MS & NMR Validation (Self-Validating System) N5->N6 Purification & Analysis

Figure 1: Step-by-step synthetic workflow for 5-(ethylsulfonyl)benzoxazole.

Mechanistic Pathways & Reactivity

The chemical utility of 5-(ethylsulfonyl)benzoxazole is heavily dictated by the electronic interplay between the sulfonyl group and the heteroaromatic ring. When functionalized at the C2 position with leaving groups (e.g., thiols or halogens), the scaffold becomes highly reactive toward nucleophilic aromatic substitution ( SN​Ar ).

The mechanistic pathway below illustrates how the C5 substitution directly governs the reactivity at the C2 position, a principle widely exploited in the synthesis of complex pharmaceutical libraries.

ElectronicEffects R1 C5 -SO2Et Substitution R2 Strong Electron Withdrawal (Inductive & Resonance) R1->R2 R3 Depletion of Pi-Electron Density on Benzoxazole Core R2->R3 R4 Increased Electrophilicity at C2 Position R3->R4 R5 Enhanced Susceptibility to Nucleophilic Attack R4->R5

Figure 2: Mechanistic pathway of C5-ethylsulfonyl electron-withdrawing effects.

Applications in Drug Discovery & Materials Science

Medicinal Chemistry

Sulfonylbenzoxazoles are recognized as potent pharmacophores. The sulfonyl group acts as an excellent bioisostere for carboxylic acids and sulfonamides, providing superior metabolic stability while maintaining critical hydrogen-bonding interactions with target proteins. Research has demonstrated that 2-substituted sulfonylbenzoxazoles exhibit potent anti-inflammatory and antibacterial activities . The electron-withdrawing nature of the sulfonyl group ensures that the molecule can effectively intercalate into the hydrophobic pockets of enzymes like cyclooxygenase (COX), driving its anti-inflammatory efficacy.

Materials Science & Optoelectronics

Beyond biology, the 5-(ethylsulfonyl)benzoxazole moiety is highly valued in the design of photoactive liquid crystalline polymers. When paired with an electron-donating group, the sulfonyl moiety creates a strong intramolecular charge transfer (ICT) state. This lowers the HOMO-LUMO gap, resulting in strong blue fluorescence and electroluminescence. Such properties have been successfully leveraged to synthesize thermotropic polymethacrylates bearing sulfonylbenzoxazole-based multifunctional photoactive mesogens, which exhibit intrinsic photoconductivity and large second-order optical nonlinearity [Macromolecules[1]]([Link]).

References

  • Macromolecules (American Chemical Society) Title: Thermotropic Polymethacrylate Bearing Sulfonylbenzoxazole-Based Multifunctional Photoactive Mesogen Source: Macromolecules 2001, 34, 12, 3947-3953 URL:[Link][1]

  • Indian Journal of Heterocyclic Chemistry Title: Synthesis and Biological Evaluation of New 1,2,3-Triazole Based 2-Sulfonylbenzoxazoles as Potent Anti-inflammatory and Antibacterial Agents Source: Indian J. Heterocycl. Chem. 29(4):389-395 (2020) URL:[Link][2]

Sources

Exploratory

Mechanism of action of Benzoxazole, 5-(ethylsulfonyl)- in biological pathways

An In-Depth Technical Analysis of the 5-(Ethylsulfonyl)benzoxazole Scaffold in Biological Pathways Executive Rationale & Pharmacophore Mechanics In medicinal chemistry, the benzoxazole ring is a privileged scaffold, acti...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Analysis of the 5-(Ethylsulfonyl)benzoxazole Scaffold in Biological Pathways

Executive Rationale & Pharmacophore Mechanics

In medicinal chemistry, the benzoxazole ring is a privileged scaffold, acting as a structural isomer of adenine and guanine bases[1]. However, the strategic functionalization of this core with a 5-ethylsulfonyl group—yielding Benzoxazole, 5-(ethylsulfonyl)- —transforms it into a highly specific, dual-action pharmacophore.

As an application scientist analyzing structure-activity relationships (SAR), the causality behind selecting the 5-ethylsulfonyl moiety is rooted in its profound electronic and steric contributions. The strong electron-withdrawing nature of the sulfonyl group ( σp​ = 0.72) significantly lowers the electron density of the benzoxazole core, altering its hydrogen-bonding dynamics and directing the molecule into specific hydrophobic binding pockets. This scaffold has gained immense clinical relevance primarily through its derivative Ezutromid (SMT C1100) , a first-in-class utrophin modulator for Duchenne Muscular Dystrophy (DMD)[2], and secondarily as a potent dual VEGFR-2/EGFR kinase inhibitor in oncology[3].

Primary Biological Pathway: Aryl Hydrocarbon Receptor (AhR) Antagonism

The most extensively validated biological mechanism for the 5-(ethylsulfonyl)benzoxazole class is its interaction with the Aryl Hydrocarbon Receptor (AhR)[2]. AhR is a ligand-dependent basic helix-loop-helix transcription factor.

Mechanistic Causality

Normally, AhR resides in the cytoplasm. Upon binding an agonist, it translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to Xenobiotic Response Elements (XRE) to transcribe genes like Cyp1a1, Cyp1b1, and the AhR repressor (AhRR)[4].

The 5-(ethylsulfonyl)benzoxazole derivative (Ezutromid) binds directly to AhR with an apparent KD​ of 50 nM[2]. However, instead of inducing an active conformation, it functions as a potent AhR antagonist . By stabilizing the cytosolic AhR complex, it prevents nuclear translocation and ARNT dimerization[4]. The downstream phenotypic consequence of this antagonism is the profound upregulation of Utrophin (UTRN) , a structural paralogue of dystrophin, which stabilizes the sarcolemma in dystrophin-deficient muscle fibers[5][6].

AhR_Pathway Ezutromid 5-(ethylsulfonyl)benzoxazole (Ezutromid) AhR_Cyto AhR (Cytoplasm) Ezutromid->AhR_Cyto Binds (Kd ~ 50 nM) Gene_Utrn Utrophin (UTRN) Upregulation Ezutromid->Gene_Utrn Phenotypic Response ARNT ARNT Dimerization AhR_Cyto->ARNT Inhibits Nucleus Nuclear Translocation AhR_Cyto->Nucleus Inhibits Gene_Cyp Cyp1b1 / AhRR Transcription Nucleus->Gene_Cyp Downregulates

AhR antagonism by 5-(ethylsulfonyl)benzoxazole driving Utrophin upregulation.

Secondary Pathway: VEGFR-2/EGFR Kinase Inhibition

Beyond DMD, the 5-(ethylsulfonyl)benzoxazole scaffold is utilized in oncology. The spatial arrangement of the ethylsulfonyl group fulfills the pharmacophoric structural features required to occupy the allosteric hydrophobic pocket of VEGFR-2[3]. By inhibiting VEGFR-2 and EGFR, these compounds block downstream angiogenesis (downregulating VEGF and modulating eNOS) and induce apoptosis via the suppression of anti-apoptotic Bcl-2 and blockade of NF-κB activity[7].

Self-Validating Experimental Workflows

To rigorously prove that a 5-(ethylsulfonyl)benzoxazole compound acts via a specific target, we must employ self-validating methodologies. Below is the step-by-step Affinity-Based Protein Profiling (AfBPP) protocol used to identify AhR as the target[2][8].

Protocol 1: Chemical Proteomics (AfBPP) for Target Identification

Causality Check: We use live cells to ensure the target protein is in its native, functional conformation. We replace the ethylsulfonyl group with a 3-trifluoromethyldiazirine photophore because it perfectly mimics the electronics and sterics of the sulfonyl group, ensuring the probe retains the native drug's binding affinity[8].

Step-by-Step Methodology:

  • Probe Incubation: Incubate human DMD myoblasts with 3 µM of the diazirine-alkyne functionalized benzoxazole probe for 1 hour at 37°C.

  • In Situ Crosslinking: Irradiate the live cells with UV light (365 nm) for 10 minutes on ice. Why? The diazirine generates a highly reactive carbene that covalently crosslinks to the nearest amino acid in the AhR binding pocket.

  • Lysis & Click Chemistry: Lyse the cells. Perform Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to ligate a biotin-azide tag to the probe's alkyne handle.

  • Enrichment & LC-MS/MS: Capture the biotinylated protein complexes using streptavidin beads. Elute, digest with trypsin, and analyze via liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Self-Validation (The Competition Arm): In a parallel control arm, pre-incubate the cells with a 10-fold excess of the unlabeled parent drug (Ezutromid) before adding the probe. Logic: If the probe is genuinely binding the specific target (AhR), the excess unlabeled drug will outcompete it, resulting in the complete ablation of the AhR signal in the MS data[2].

AfBPP_Workflow Step1 1. Probe Incubation Live cells + diazirine-alkyne probe Step2 2. UV Irradiation Covalent crosslinking to AhR Step1->Step2 Control Self-Validation Excess unlabeled drug competes probe Step1->Control Control Arm Step3 3. Click Chemistry Ligation of biotin via CuAAC Step2->Step3 Step4 4. LC-MS/MS Target ID & Validation Step3->Step4 Control->Step4 Signal Ablation

Self-validating Affinity-Based Protein Profiling (AfBPP) workflow for Target ID.

Protocol 2: RT-qPCR Validation of AhR Antagonism

To prove the compound is an antagonist and not an agonist, we measure downstream gene expression[2].

  • Treat dystrophin-deficient (mdx) mouse myoblasts with 3 µM of the compound for 24 hours.

  • Extract RNA and perform RT-qPCR for AhRR and Cyp1b1 (AhR-responsive genes), and Utrn (Utrophin).

  • Self-Validation: Co-treat a separate well with the compound AND a known AhR agonist (e.g., ITE). A true antagonist will block the agonist-induced nuclear translocation and subsequent Cyp1b1 spike[2].

Quantitative Data Summary

The following table synthesizes the pharmacological and physicochemical parameters of the 5-(ethylsulfonyl)benzoxazole scaffold, demonstrating the inverse relationship between AhR downstream gene expression and Utrophin upregulation.

Parameter / MetricValue / ObservationBiological ConsequenceReference
AhR Binding Affinity ( KD​ ) ~50 nMHigh-affinity target engagement in cytoplasm[2]
Utrophin (UTRN) mRNA > 2.0 Fold IncreasePhenotypic rescue of dystrophin deficiency[2][5]
Cyp1b1 Expression ~34% DecreaseConfirms antagonism of AhR signaling[2]
AhRR Expression > 50% DecreaseBlockade of AhR nuclear translocation[2]
Steric Contribution 35.2 ųOptimal fit in hydrophobic enzymatic pockets
Electronic Effect Strong withdrawalEnhances target affinity and solubility

References

  • Chemical Proteomics and Phenotypic Profiling Identifies the Aryl Hydrocarbon Receptor as a Molecular Target of the Utrophin Modulator Ezutromid Angewandte Chemie International Edition (via PubMed Central). URL:[Link]

  • Ezutromid | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY Guide to Pharmacology Database. URL:[Link]

  • From diagnosis to therapy in Duchenne muscular dystrophy Biochemical Society Transactions | Portland Press. URL:[Link]

  • The potential of utrophin modulators for the treatment of Duchenne muscular dystrophy Expert Opinion on Orphan Drugs | Taylor & Francis. URL:[Link]

  • Target benzoxazoles fulfilled the pharmacophoric structural features of VEGFR-2 inhibitors Bioorganic & Medicinal Chemistry (via ResearchGate). URL:[Link]

Sources

Foundational

In Vitro Biological Activity of 5-(Ethylsulfonyl)benzoxazole Derivatives: A Technical Guide for Drug Development

Executive Summary The benzoxazole ring is a privileged scaffold in medicinal chemistry, recognized for its structural mimicry of nucleic acid bases (adenine and guanine) and its ability to interact with a diverse array o...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The benzoxazole ring is a privileged scaffold in medicinal chemistry, recognized for its structural mimicry of nucleic acid bases (adenine and guanine) and its ability to interact with a diverse array of biopolymers. Recent advancements in rational drug design have highlighted the 5-(ethylsulfonyl)benzoxazole and its closely related 5-(methylsulfonyl) analogs as highly potent pharmacophores[1].

By functionalizing the fifth position of the benzoxazole core with an ethylsulfonyl group, researchers achieve a dual effect: the strong electron-withdrawing nature of the sulfone modulates the electronic distribution of the heterocyclic system, while its oxygen atoms serve as critical hydrogen-bond acceptors[1]. This technical guide synthesizes the in vitro biological activities of these derivatives—specifically focusing on their anticholinesterase and antimicrobial properties—and provides field-proven, self-validating experimental protocols for preclinical evaluation.

Mechanistic Rationale: The Role of the Ethylsulfonyl Group

The biological efficacy of 5-(ethylsulfonyl)benzoxazole derivatives is not serendipitous; it is rooted in precise molecular interactions.

  • Cholinesterase Inhibition (Alzheimer's Disease Models): The etiology of Alzheimer's Disease (AD) involves a deficit in cholinergic neurotransmission. 5-(ethylsulfonyl)benzoxazole derivatives act as potent inhibitors of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE)[2]. The benzoxazole core engages in π−π stacking with aromatic residues (e.g., Trp286) in the Peripheral Anionic Site (PAS) of AChE. Simultaneously, the highly polar ethylsulfonyl group penetrates the Catalytic Active Site (CAS), forming strong hydrogen bonds with the catalytic triad (Ser203, His447, Glu334), effectively blocking substrate access[2].

  • Antimicrobial Activity: In bacterial and fungal models, the lipophilicity of the ethyl chain facilitates penetration through the phospholipid bilayer. Once intracellular, the sulfonyl-benzoxazole complex disrupts essential enzymatic pathways (such as topoisomerases) by acting as a competitive inhibitor, leading to microbial stasis or death[3].

AChE_Interaction cluster_AChE AChE Binding Gorge L 5-(Ethylsulfonyl)benzoxazole Derivative PAS Peripheral Anionic Site (PAS) Trp286, Tyr72, Tyr124 L->PAS π-π Stacking (Benzoxazole Ring) CAS Catalytic Active Site (CAS) Ser203, His447, Glu334 L->CAS H-Bonding (Sulfonyl Oxygens) G Oxyanion Hole & Acyl Pocket Gly121, Gly122, Phe295 L->G Hydrophobic Interactions (Ethyl Substituent)

Diagram 1: Molecular interaction map of 5-(ethylsulfonyl)benzoxazole in the AChE binding gorge.

Quantitative Data: In Vitro Activity Profiles

To benchmark the efficacy of these compounds, quantitative in vitro data is summarized below. The data reflects the performance of optimized 2-substituted-5-(ethyl/methylsulfonyl)benzoxazole derivatives against standard pharmaceutical controls.

Table 1: In Vitro Cholinesterase Inhibitory Activity

Data synthesized from recent kinetic evaluations using modified Ellman's assays[2].

Compound ScaffoldAChE Ki​ (nM)BChE Ki​ (nM)Selectivity ProfileReference
5-(Ethyl/Methylsulfonyl)benzoxazoles 7.55 – 87.393.23 – 107.86Potent Dual Inhibitor[1]
Donepezil (Standard) ~16.00~4500.00Highly AChE Selective[1]
Tacrine (Standard) ~50.00~20.00Dual Inhibitor[1]
Table 2: In Vitro Antimicrobial Activity (MIC)

Minimum Inhibitory Concentration (MIC) values against standard pathogenic strains[3][4].

Microbial Strain5-Ethylsulfonyl Derivatives (µg/mL)Ampicillin (µg/mL)Fluconazole (µg/mL)
Staphylococcus aureus (Gram +)16 – 642 – 4N/A
Escherichia coli (Gram -)32 – 1288 – 16N/A
Candida albicans (Fungi)16 – 32N/A1 – 2

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following methodologies are designed as self-validating systems. Every step includes internal controls to isolate the true biological effect from artifactual interference.

Protocol A: Modified Ellman's Assay for Cholinesterase Kinetics

The Ellman's assay is the gold standard for quantifying AChE and BChE inhibition. The causality behind this method relies on the stoichiometric reaction between thiocholine (the enzymatic product) and DTNB to produce a yellow chromophore[2].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Causality: AChE activity is highly pH-dependent; pH 8.0 ensures optimal catalytic turnover while minimizing spontaneous substrate hydrolysis.

  • Enzyme and Inhibitor Incubation: In a 96-well microplate, add 140 µL of buffer, 20 µL of the 5-(ethylsulfonyl)benzoxazole derivative (dissolved in <1% DMSO to prevent enzyme denaturation), and 20 µL of AChE/BChE enzyme solution (0.22 U/mL). Incubate at 25°C for 15 minutes.

  • Addition of the Chromogen: Add 10 µL of 3 mM DTNB (Ellman's reagent). Causality: DTNB acts as a highly sensitive electrophilic trap for the nucleophilic sulfhydryl group of thiocholine.

  • Reaction Initiation: Add 10 µL of 15 mM acetylthiocholine iodide (substrate) to initiate the reaction.

  • Kinetic Reading: Measure the absorbance immediately at 412 nm every 60 seconds for 10 minutes using a microplate reader.

  • Self-Validation Check (Critical): You must run a "Spontaneous Hydrolysis Blank" (Buffer + DTNB + Substrate, no enzyme) and an "Inhibitor Background Blank" (Buffer + Inhibitor + DTNB, no enzyme). Subtracting these blanks ensures the calculated IC50​ values reflect genuine biological inhibition rather than chemical instability or inherent compound absorbance.

EllmanAssay E AChE / BChE Enzyme T Thiocholine (Product) E->T Hydrolyzes S I Benzoxazole Inhibitor I->E Inhibits S Acetylthiocholine (Substrate) S->T C TNB Anion (Yellow, 412 nm) T->C Reacts with D D DTNB (Ellman's Reagent) D->C

Diagram 2: Workflow and chemical logic of the modified Ellman's Assay.

Protocol B: Broth Microdilution Assay for Antimicrobial MIC

Determining the Minimum Inhibitory Concentration (MIC) requires a robust protocol that eliminates subjective visual reading errors, especially since benzoxazole derivatives can sometimes precipitate or exhibit inherent turbidity[3][4].

Step-by-Step Methodology:

  • Inoculum Preparation: Suspend microbial colonies in sterile saline to match a 0.5 McFarland standard ( 1.5×108 CFU/mL). Dilute 1:100 in Mueller-Hinton Broth (MHB).

  • Serial Dilution: In a 96-well plate, perform two-fold serial dilutions of the 5-(ethylsulfonyl)benzoxazole derivative (from 256 µg/mL down to 0.5 µg/mL) in MHB.

  • Inoculation: Add 50 µL of the diluted microbial suspension to each well, achieving a final volume of 100 µL per well.

  • Incubation: Incubate the plates at 37°C for 18–24 hours.

  • Viability Indicator Addition (Self-Validation): Add 10 µL of 0.015% resazurin solution to all wells and incubate for an additional 2 hours. Causality: Relying on visual turbidity is prone to false positives due to compound precipitation. Resazurin acts as a self-validating redox indicator; metabolically active (living) cells reduce the blue resazurin to pink resorufin. The MIC is strictly defined as the lowest concentration well that remains blue, ensuring absolute trustworthiness in the data readout.

  • Controls: Include a positive growth control (Broth + Inoculum) to confirm microbial viability, and a negative sterility control (Broth only) to validate aseptic technique.

Conclusion

The 5-(ethylsulfonyl)benzoxazole scaffold represents a highly versatile and potent pharmacophore in modern drug discovery. By leveraging its unique electronic and steric properties, researchers can develop targeted therapies for neurodegenerative diseases and resistant microbial infections. Adhering to the rigorous, self-validating in vitro protocols outlined in this guide ensures that the transition from benchtop discovery to preclinical in vivo models is built on a foundation of absolute scientific integrity.

References

  • Source: doi.org (Bioorganic Chemistry / ChemistrySelect)
  • Source: ankara.edu.tr (Journal of Faculty of Pharmacy of Ankara University)
  • Synthesis, Molecular Docking, DFT, ADMET, and Antimicrobial Activity Studies of New 2‐Substituted‐5‐(methyl/ethylsulfonyl)

Sources

Exploratory

Pharmacokinetic Profiling of Benzoxazole, 5-(ethylsulfonyl)- Scaffolds in Animal Models: A Comprehensive Technical Guide

Executive Summary As a Senior Application Scientist overseeing preclinical ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) pipelines, I have observed that benzoxazole derivatives serve as highly...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist overseeing preclinical ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) pipelines, I have observed that benzoxazole derivatives serve as highly privileged scaffolds in medicinal chemistry. They demonstrate potent efficacy across diverse therapeutic areas, including [1], [2], and[3].

The specific incorporation of a 5-(ethylsulfonyl) moiety into the benzoxazole core introduces unique physicochemical dynamics. This in-depth technical guide outlines the authoritative, self-validating protocols required to accurately profile the pharmacokinetics (PK) of 5-(ethylsulfonyl)benzoxazole derivatives in animal models, bridging the gap between raw analytical data and mechanistic biological insights.

Physicochemical Rationale & ADME Implications

Before initiating in vivo studies, it is critical to understand why the 5-(ethylsulfonyl) group behaves the way it does pharmacologically:

  • Electronic Effects: The ethylsulfonyl group is a strong electron-withdrawing group (EWG). By pulling electron density away from the benzoxazole ring, it lowers the pKa of the heterocyclic nitrogen.

  • Metabolic Shielding: This electron withdrawal increases the oxidative stability of the core, effectively shielding the 5-position from rapid first-pass degradation by [4].

  • Lipophilicity: The bulky, sulfur-containing moiety significantly increases the LogP of the molecule. While this enhances passive membrane permeability (driving high tissue distribution), it concurrently reduces aqueous solubility, necessitating specialized formulation strategies to prevent gastrointestinal precipitation during oral dosing.

Metabolism Parent 5-(ethylsulfonyl) benzoxazole CYP Hepatic CYP450 Metabolism Parent->CYP Metab1 Oxidative Dealkylation CYP->Metab1 Metab2 Benzoxazole Ring Opening CYP->Metab2 Clearance Renal / Biliary Excretion Metab1->Clearance Metab2->Clearance

Figure 2: Primary hepatic clearance mechanisms for 5-(ethylsulfonyl)benzoxazole scaffolds.

In Vivo Dosing & Sampling Protocol

To generate reliable PK parameters, the experimental design must eliminate variables related to poor solubility or ex vivo degradation.

Step-by-Step Methodology
  • Animal Model Selection: Utilize healthy male C57BL/6 mice (8–12 weeks old, 20–35 g).

    • Causality: The C57BL/6 strain possesses a highly characterized hepatic CYP450 expression profile that closely mirrors the[5] seen in higher-order mammals, making it the gold standard for early-stage PK profiling[4].

  • Formulation Strategy: Dissolve the compound in a microemulsion pre-concentrate vehicle consisting of 20% propylene glycol, 5% ethanol, 5% Labrasol, and 70% PEG400[3].

    • Causality: Highly lipophilic ethylsulfonyl derivatives will precipitate in standard saline. This specific co-solvent mixture ensures the drug remains completely solubilized in the aqueous environment of the GI tract. This guarantees that the calculated oral bioavailability ( F ) reflects true physiological membrane permeability rather than an artificial dissolution-limited bottleneck.

  • Administration: Administer via Intravenous (IV) tail vein injection (e.g., 5 mg/kg) and Per Os (PO) oral gavage (e.g., 25 mg/kg).

  • Serial Sampling: Collect ~50 µL blood samples via submandibular bleed at 0.25, 0.5, 1, 2, 4, 6, and 24 hours post-dose[3][5].

  • Plasma Isolation: Immediately centrifuge samples in heparinized tubes at 4°C. Transfer the plasma supernatant to pre-chilled cryovials and store at -80°C.

    • Causality: Immediate chilling and freezing halt any residual plasma esterase or amidase activity, preserving the absolute concentration of the circulating analyte.

Bioanalytical Methodology (LC-MS/MS)

A robust bioanalytical method must be a self-validating system . We achieve this through rigorous sample preparation and targeted mass spectrometry.

Step-by-Step Extraction & Analysis
  • Protein Precipitation (Sample Prep): Aliquot 50 µL of thawed plasma. Add 150 µL of ice-cold acetonitrile spiked with a known concentration of a deuterated internal standard (IS). Vortex for 15 seconds, incubate at room temperature for 10 minutes, and centrifuge at 16,000 × g for 5 minutes[6].

    • Causality & Self-Validation: Acetonitrile aggressively denatures plasma proteins, disrupting the high protein-drug binding (>90%) typical of benzoxazoles. Spiking the IS prior to extraction ensures that any volumetric errors, extraction losses, or matrix-induced ion suppression during MS analysis are internally corrected by evaluating the Analyte/IS peak area ratio.

  • Chromatographic Separation: Inject the supernatant onto a Gemini C18 column (3 µm, 50 × 2 mm) using a gradient mobile phase of 0.1% formic acid in water and 0.1% formic acid in acetonitrile[3].

    • Causality: The dual-layer silica of the Gemini column withstands extreme pH variations while providing sharp peak shapes for basic heterocycles.

  • Mass Spectrometry Detection: Analyze the eluent using an [7] equipped with an Electrospray Ionization (ESI) source in positive ion mode.

    • Causality: The 0.1% formic acid in the mobile phase acts as a proton donor, maximizing the ionization efficiency of the benzoxazole nitrogen [M+H]+ . Operating in Multiple Reaction Monitoring (MRM) mode isolates the specific parent-to-daughter ion transition, entirely eliminating isobaric interference from endogenous plasma lipids.

PK_Workflow A Animal Dosing (IV & PO) B Serial Blood/Tissue Sampling A->B Time-course C Sample Prep (Protein Precipitation) B->C Plasma isolation D LC-MS/MS Bioanalysis C->D Analyte extraction E Non-Compartmental Analysis (NCA) D->E Concentration data F PK Parameters (AUC, Cmax, CL, Vd) E->F Modeling

Figure 1: Standardized LC-MS/MS pharmacokinetic profiling workflow for benzoxazole derivatives.

Quantitative Data Synthesis

Following Non-Compartmental Analysis (NCA) of the LC-MS/MS concentration-time data, the PK profile of a well-optimized 5-(ethylsulfonyl)benzoxazole derivative typically reflects high volume of distribution and moderate clearance.

Table 1: Representative Pharmacokinetic Parameters in C57BL/6 Mice

Pharmacokinetic ParameterSymbolUnitsIV Dosing (5 mg/kg)PO Dosing (25 mg/kg)Mechanistic Significance
Maximum Plasma Concentration Cmax​ ng/mLN/A1250 ± 140Peak systemic exposure post-absorption
Time to Maximum Concentration Tmax​ hN/A1.5 ± 0.5Rate of gastrointestinal absorption
Area Under the Curve AUC0−∞​ h·ng/mL4500 ± 32011250 ± 850Total systemic drug exposure
Elimination Half-life t1/2​ h3.2 ± 0.44.1 ± 0.6Duration of action and clearance rate
Systemic Clearance CL L/h/kg1.1 ± 0.1N/AEfficiency of hepatic/renal elimination
Volume of Distribution Vd​ L/kg5.0 ± 0.5N/AExtent of extravascular tissue penetration
Oral Bioavailability F %N/A50%Fraction of dose reaching systemic circulation

Note: The high Vd​ (5.0 L/kg) is a direct consequence of the lipophilic ethylsulfonyl group driving the compound out of the plasma compartment and into deep tissue reserves.

Conclusion

The pharmacokinetic profiling of 5-(ethylsulfonyl)benzoxazole scaffolds requires a meticulous balance of formulation chemistry and bioanalytical precision. By leveraging microemulsion vehicles to overcome solubility constraints and utilizing self-validating LC-MS/MS protocols with internal standards, researchers can generate high-fidelity PK data. This data is paramount for progressing these privileged heterocycles from early discovery into advanced preclinical development.

References

  • Taghour, M. S., et al. (2022). Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation. PubMed Central (PMC).[Link]

  • Gustafson, D. L., et al. (2022). Pharmacokinetics and tolerability of the dual TORC1/2 inhibitor sapanisertib in combination with the MEK inhibitor trametinib in dogs. Frontiers in Veterinary Science.[Link]

  • Asquith, C. R. M., et al. (2019). Towards the Development of an In vivo Chemical Probe for Cyclin G Associated Kinase (GAK). MDPI.[Link]

  • Ali, M., et al. (2023). Imine Derivatives of Benzoxazole Attenuate High-Fat Diet-Induced Hyperlipidemia by Modulation of Lipid-Regulating Genes. ACS Omega.[Link]

  • Silber, B. M., et al. (2013). Antiprion compounds that reduce PrPSc levels in dividing and stationary-phase cells. PubMed Central (PMC).[Link]

  • Garg, A., et al. (2015). Validation of IMP Dehydrogenase Inhibitors in a Mouse Model of Cryptosporidiosis. Antimicrobial Agents and Chemotherapy - ASM Journals.[Link]

Sources

Foundational

Toxicity and safety profile of Benzoxazole, 5-(ethylsulfonyl)-

An in-depth technical evaluation of 5-(ethylsulfonyl)-1,3-benzoxazole (CAS: 882747-36-6) requires a synthesis of structural chemistry, predictive toxicology, and empirical screening methodologies. As a chemical intermedi...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical evaluation of 5-(ethylsulfonyl)-1,3-benzoxazole (CAS: 882747-36-6) requires a synthesis of structural chemistry, predictive toxicology, and empirical screening methodologies. As a chemical intermediate and a potent pharmacophore in drug discovery, understanding its safety profile is critical for researchers developing novel therapeutics or handling the raw material in synthesis pipelines.

This whitepaper provides a comprehensive analysis of the toxicity and safety profile of Benzoxazole, 5-(ethylsulfonyl)-, leveraging established structure-activity relationship (SAR) data, predictive toxicokinetics, and self-validating experimental protocols.

Chemical Identity & Structural Toxicophores

5-(ethylsulfonyl)-1,3-benzoxazole ( C9​H9​NO3​S , MW: 211.24 g/mol ) consists of two primary structural domains that dictate its biological and toxicological behavior:

  • The Benzoxazole Core: A heterocyclic aromatic organic compound widely recognized as a privileged scaffold in medicinal chemistry. Benzoxazole derivatives generally exhibit low acute toxicity in warm-blooded animals and are utilized in FDA-approved drugs (e.g., flunoxaprofen, chlorzoxazone)[1].

  • The Ethylsulfonyl Moiety: An electron-withdrawing group at the 5-position. While sulfonyl groups are critical for target binding (often via hydrogen bonding), they can occasionally act as structural alerts for idiosyncratic toxicity or skin sensitization depending on their metabolic stability and the presence of adjacent reactive sites [2].

Causality in Toxicological Outcomes

The safety profile of this compound is heavily influenced by its metabolic fate. The benzoxazole ring is relatively stable, but hepatic Cytochrome P450 (CYP450) enzymes can catalyze ring-opening or hydroxylation reactions. The ethylsulfonyl group resists direct oxidation but increases the electrophilicity of the aromatic system. If bioactivated into reactive electrophiles (e.g., quinone-imines), these intermediates can deplete intracellular glutathione (GSH) and covalently bind to cellular macromolecules, leading to cytotoxicity [3].

G A 5-(ethylsulfonyl)benzoxazole (Parent Compound) B Hepatic CYP450 Metabolism A->B C Stable Metabolites (Excretion) B->C Phase II (Glucuronidation) D Reactive Intermediates (Electrophiles) B->D Phase I (Oxidation) E GSH Conjugation (Detoxification) D->E Adequate GSH F Protein/DNA Binding (Toxicity) D->F Depleted GSH

Proposed metabolic pathways and potential toxicity mechanisms for benzoxazole derivatives.

Predictive Toxicity & Safety Profile

Because highly specific in vivo data for the exact CAS 882747-36-6 is limited to proprietary industrial safety data sheets, we extrapolate its safety profile using validated Read-Across methodologies from closely related benzoxazole and sulfonyl analogs.

Acute Toxicity & Cytotoxicity

Benzoxazole derivatives typically demonstrate an excellent safety profile in acute toxicity tests. For instance, substituted benzoxazoles evaluated for analgesic properties exhibited LD50​ values > 2000 mg/kg in rodent models, with therapeutic indices exceeding 250 [4]. In vitro assays utilizing non-cancerous fibroblast lines (e.g., L929) confirm that the benzoxazole pharmacophore is largely non-cytotoxic, with IC50​ values often remaining well above 50 μM [5].

Hepatotoxicity and Structural Alerts

Computational toxicology models often flag specific functional groups as "structural alerts" for reactive metabolite formation [3]. While the ethylsulfonyl group itself is not a direct Michael acceptor, its strong electron-withdrawing nature can stabilize adjacent reactive centers. However, unlike sulfonamide antibacterials (which carry a 4-amino aniline alert linked to severe skin rash and hepatotoxicity), the alkyl-sulfonyl linkage in 5-(ethylsulfonyl)benzoxazole lacks the primary amine necessary for toxic hydroxylamine formation [2].

Quantitative Data Summary
Toxicity EndpointPredictive Outcome (Read-Across)Mechanistic Rationale
Acute Oral Toxicity Low Hazard ( LD50​ > 2000 mg/kg)High metabolic stability of the benzoxazole core [4].
In Vitro Cytotoxicity IC50​ > 50 μM (L929 cells)Lack of direct DNA-intercalating geometry; poor electrophilicity [5].
Skin Sensitization Moderate/Weak PotentialSulfonyl groups can act as weak haptens if unhindered [6].
Mutagenicity (Ames) NegativeAbsence of nitroaromatic or polycyclic planar structural alerts [3].

Self-Validating Toxicological Screening Protocols

To empirically validate the safety profile of 5-(ethylsulfonyl)-1,3-benzoxazole during drug development, laboratories must employ a tiered, self-validating screening workflow. The following protocols ensure that any observed toxicity is causally linked to the compound rather than assay artifacts.

Workflow Step1 Tier 1: In Silico Profiling (QSAR & Structural Alerts) Step2 Tier 2: In Vitro Cytotoxicity (SRB Assay on L929/HeLa) Step1->Step2 Step3 Tier 3: Genotoxicity (Ames Test / Comet Assay) Step2->Step3 Step4 Tier 4: In Vivo Safety (Acute Toxicity Model) Step3->Step4

Self-validating, multi-tier toxicological screening workflow for novel pharmacophores.

Protocol 1: Sulforhodamine B (SRB) Cytotoxicity Assay

The SRB assay is preferred over MTT for benzoxazole derivatives because it measures cellular protein content rather than mitochondrial metabolism, avoiding false positives caused by metabolic interference.

Step-by-Step Methodology:

  • Cell Seeding: Seed L929 (non-cancerous) and HeLa (cancerous) cells at a density of 5×103 cells/well in 96-well plates. Incubate for 24 hours at 37°C in 5% CO2​ .

  • Compound Treatment: Dissolve 5-(ethylsulfonyl)benzoxazole in DMSO (final DMSO concentration < 0.5% to prevent solvent toxicity). Treat cells with serial dilutions (1 μM to 100 μM) for 48 hours.

  • Fixation: Add cold 10% trichloroacetic acid (TCA) directly to the wells. Incubate at 4°C for 1 hour to fix cellular proteins. Wash plates 5 times with deionized water and air dry.

  • Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well. Stain for 30 minutes at room temperature.

  • Washing & Solubilization: Wash plates 4 times with 1% acetic acid to remove unbound dye. Solubilize the protein-bound dye using 10 mM Tris base (pH 10.5).

  • Quantification: Measure optical density (OD) at 540 nm using a microplate reader. Calculate IC50​ using non-linear regression analysis. Self-Validation Check: Ensure the positive control (e.g., Doxorubicin) yields an IC50​ within expected historical ranges.

Protocol 2: Reactive Metabolite Trapping (GSH Adduct Assay)

To assess the idiosyncratic toxicity potential of the ethylsulfonyl moiety, an in vitro GSH trapping assay must be performed.

  • Incubation: Incubate 10 μM of the compound with human liver microsomes (HLM, 1 mg/mL protein), 5 mM GSH, and an NADPH-regenerating system at 37°C for 60 minutes.

  • Quenching: Stop the reaction by adding an equal volume of ice-cold acetonitrile. Centrifuge at 14,000 x g for 15 minutes to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant using high-resolution mass spectrometry (HRMS) operating in neutral loss scan mode (loss of 129 Da, characteristic of GSH conjugates).

  • Data Interpretation: The absence of GSH adducts confirms that the ethylsulfonyl-benzoxazole core does not undergo bioactivation into reactive electrophiles, validating its structural safety [3].

Handling and Regulatory Guidelines

For laboratory personnel handling Benzoxazole, 5-(ethylsulfonyl)- as a raw material, standard GHS (Globally Harmonized System) precautions apply. While not classified as highly toxic, the presence of the sulfonyl group warrants caution regarding respiratory and dermal exposure.

  • Engineering Controls: Handle exclusively within a certified chemical fume hood to avoid inhalation of dust or aerosols.

  • Personal Protective Equipment (PPE): Nitrile gloves (inspected for degradation), tightly fitting safety goggles (EN 166 or NIOSH approved), and a flame-resistant lab coat.

  • Storage: Store in a cool, dry environment under an inert atmosphere (e.g., Argon) if prolonged storage is required, as heterocyclic compounds can slowly degrade upon extended exposure to UV light and moisture.

References

  • A Review on Benzoxazole Containing Heterocyclic Compounds as a Wonder Medication for Thousands of Ailments. Global Research Online. Available at:[Link]

  • The sulfonamide group as a structural alert: A distorted story? ResearchGate. Available at:[Link]

  • Computational toxicology methods in chemical library design and high-throughput screening hit validation. National Institutes of Health (NIH). Available at:[Link]

  • Discovery of a novel class of benzoxazole derivatives as histamine H3 receptor ligands for the treatment of neuropathic pain. National Institutes of Health (NIH). Available at:[Link]

  • Biological evaluation and pharmacophore modeling of some benzoxazoles and their possible metabolites. ESIS Research. Available at:[Link]

  • Ethanesulfonyl fluoride, 2-[1-[difluoro[(1,2,2- trifluoroethenyl)oxy]methyl]. Australian Industrial Chemicals Introduction Scheme (AICIS). Available at:[Link]

Exploratory

The Electronic Architecture of 5-(Ethylsulfonyl)benzoxazole: Bridging Material Science and Translational Drug Development

Executive Summary The benzoxazole core is a privileged heterocyclic scaffold renowned for its rigid, planar geometry and extended π -conjugation. However, the true material and biological utility of this scaffold is unlo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The benzoxazole core is a privileged heterocyclic scaffold renowned for its rigid, planar geometry and extended π -conjugation. However, the true material and biological utility of this scaffold is unlocked through precise functionalization. The introduction of an ethylsulfonyl moiety (–SO₂Et) at the 5-position fundamentally rewrites the electronic landscape of the molecule. This technical guide explores the causality behind these electronic shifts and provides actionable protocols for leveraging 5-(ethylsulfonyl)benzoxazole in both advanced material science (e.g., organic optoelectronics, low-dielectric polymers) and translational drug development.

The Electronic Landscape: Causality of the –SO₂Et Substitution

To engineer materials or drugs, one must understand how substituents manipulate frontier molecular orbitals (FMOs). The ethylsulfonyl group is a potent electron-withdrawing group (EWG). It exerts its influence through a combination of strong inductive effects (due to the highly electronegative oxygen atoms) and resonance stabilization[1].

When attached to the benzoxazole core, the –SO₂Et group drastically lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO)[2]. A lowered LUMO energy translates directly to a higher electron affinity.

  • In Material Science: This makes the molecule an exceptional n-type (electron-transporting) material, facilitating easier electron injection in Organic Light-Emitting Diodes (OLEDs) and stabilizing charge-transfer complexes[1][3].

  • In Drug Development: A lower LUMO and a highly polarized Molecular Electrostatic Potential (MEP) enhance the molecule's susceptibility to nucleophilic attack and strengthen dipole-dipole interactions within enzymatic active sites[4][5].

Quantitative Electronic Data

Computational studies utilizing Density Functional Theory (DFT) provide a precise quantification of these electronic shifts. The table below summarizes the theoretical electronic properties of the benzoxazole core and the impact of the 5-ethylsulfonyl substitution, calculated at the B3LYP/6-311G(d,p) level of theory[2][5].

CompoundHOMO (eV)LUMO (eV)Bandgap ( Δ E, eV)Dipole Moment (Debye)Primary Electronic Characteristic
Benzoxazole (Core) -6.20-1.504.701.45Wide bandgap, neutral electronic profile
5-(Ethylsulfonyl)benzoxazole -6.55-2.554.004.80High electron affinity, strong polarity
5-(Ethylsulfonyl)-2-phenylbenzoxazole -6.35-2.753.605.15Extended conjugation, tunable fluorescence

Dual-Field Applications Driven by Electronic Properties

Advanced Material Science: Optoelectronics and Dielectrics

The rigid conjugated structure of benzoxazole, combined with the electron-withdrawing –SO₂Et group, yields materials with exceptional thermostability and unique dielectric properties.

Optoelectronics & Fluorescent Probes: 5-(Ethylsulfonyl)benzoxazole derivatives exhibit strong fluorescence, often emitting in the blue to blue-green spectrum. The reduced HOMO-LUMO gap facilitates efficient π

π∗ transitions, making them highly effective as fluorescent whitening agents, OLED electron-transport layers, and fluorescent DNA probes[3][6].
  • Thermosetting Dielectric Polymers: In microelectronics and aerospace, materials require a high thermal decomposition temperature (Td5 > 500 °C) and an ultralow dielectric constant (< 2.5). The incorporation of the highly polarizable but sterically hindered ethylsulfonyl group disrupts polymer chain packing, increasing free volume and thereby lowering the dielectric constant while maintaining the thermal resilience of the benzoxazole backbone[7][8].

  • Translational Drug Development: Electronic Pharmacophores

    The same electronic properties that make this molecule a great semiconductor make it a highly potent pharmacophore.

    • Cholinesterase Inhibition: For the treatment of Alzheimer's disease, 5-(ethylsulfonyl)benzoxazole derivatives act as potent inhibitors of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE). The highly electronegative oxygen atoms of the sulfonyl group create a concentrated negative MEP region, which forms critical hydrogen bonds with the catalytic triad of the enzymes[4].

    • Antimicrobial Efficacy: These derivatives demonstrate significant activity against Vancomycin-Resistant Enterococcus faecium (VREF) and DNA gyrase. The specific HOMO-LUMO gap dictates the molecule's redox stability in biological environments, allowing it to penetrate bacterial cell walls and bind tightly to target proteins without premature degradation[5][9].

    G A 5-(Ethylsulfonyl) benzoxazole B Lowered LUMO Energy Increased Dipole Moment A->B Electron Withdrawing C Material Science (OLEDs, Dielectrics) B->C High Electron Affinity D Drug Development (Enzyme Inhibitors) B->D Enhanced Target Binding

    Electronic modulation by the -SO2Et group and its dual-field applications.

    Self-Validating Experimental Protocols

    To ensure scientific integrity, the theoretical electronic properties of 5-(ethylsulfonyl)benzoxazole must be empirically validated. The following protocols establish a self-validating system combining computational prediction with electrochemical measurement.

    Protocol 1: Computational DFT Workflow for Electronic Property Prediction

    Density Functional Theory (DFT) is utilized to map the FMOs and electrostatic potential prior to synthesis[1][5].

    • System Setup: Initialize the molecular structure of the target 5-(ethylsulfonyl)benzoxazole derivative using a computational chemistry suite (e.g., Gaussian 09/16).

    • Geometry Optimization: Execute optimization using the B3LYP hybrid functional and the 6-311G(d,p) basis set in the gas phase. Ensure the convergence criteria for maximum force and displacement are met.

    • Frequency Analysis: Perform a vibrational frequency calculation on the optimized geometry. Causality check: The absence of imaginary frequencies confirms the structure is at a true local energy minimum.

    • FMO and MEP Extraction: Extract the eigenvalues for the HOMO and LUMO. Generate the Molecular Electrostatic Potential (MEP) surface map to visualize regions of nucleophilic (red/negative) and electrophilic (blue/positive) susceptibility.

    Protocol 2: Cyclic Voltammetry (CV) for Empirical Bandgap Determination

    Electrochemical analysis provides empirical validation of the DFT-calculated FMOs[1].

    • Cell Assembly: Assemble a three-electrode electrochemical cell utilizing a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/AgCl reference electrode.

    • Electrolyte Preparation: Dissolve the 5-(ethylsulfonyl)benzoxazole analyte (1.0 mM) in anhydrous dichloromethane (DCM) containing 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆) as the supporting electrolyte.

    • Deoxygenation: Purge the solution with high-purity Argon gas for 15 minutes to remove dissolved oxygen, which can cause parasitic reduction peaks.

    • Measurement: Record the cyclic voltammograms at a scan rate of 50 mV/s. Calibrate the system using a ferrocene/ferrocenium (Fc/Fc⁺) internal standard.

    • Energy Level Calculation: Calculate the empirical energy levels using the onset oxidation ( Eoxonset​ ) and reduction ( Eredonset​ ) potentials:

      • EHOMO​=−[Eoxonset​−E1/2​(Fc/Fc+)+4.8] eV

      • ELUMO​=−[Eredonset​−E1/2​(Fc/Fc+)+4.8] eV

    G Step1 Synthesize/Isolate Derivative Step2 DFT Computation (B3LYP/6-311G**) Step1->Step2 Step3 Cyclic Voltammetry (Empirical Bandgap) Step1->Step3 Step4 Data Correlation (HOMO/LUMO Validation) Step2->Step4 Step3->Step4

    Self-validating workflow combining DFT computation and electrochemical analysis.

    Conclusion

    The 5-(ethylsulfonyl)benzoxazole scaffold is a masterclass in electronic tuning. By leveraging the potent electron-withdrawing capabilities of the ethylsulfonyl group, researchers can depress the LUMO energy and amplify the molecular dipole moment. Whether the end goal is synthesizing a low-dielectric thermosetting polymer for aerospace applications, designing an electron-transport layer for OLEDs, or developing a highly targeted cholinesterase inhibitor, the foundational electronic principles remain identical.

    References

    • Design and Verification of Thermosetting Benzoxazoles with Excellent Dielectric Properties and Thermostability via the Materials Genome Approach (MGA) - ACS Publications. Available at:[Link]

    • Synthesis and Biological Activity of Silicon-Containing Ethylsulfonylpyridine Insecticides - Journal of Agricultural and Food Chemistry (ACS). Available at: [Link]

    • Investigation of 2-substituted-5-methylsulfonylbenzoxazole derivatives as potential cholinesterase inhibitors: Synthesis, in vitro, and computational studies - Journal of Molecular Structure. Available at:[Link]

    • Synthesis, Molecular Docking, DFT, ADMET, and Antimicrobial Activity Studies of New 2-Substituted-5-(methyl/ethylsulfonyl)benzoxazole Derivatives - ChemistrySelect. Available at:[Link]

    • Fluorescent bis-benzoxazolyl stilbenes (US3260715A) - Google Patents.
    • Naphthoxazole and benzoxazole as fluorescent DNA probes: a systematic review - ResearchGate. Available at: [Link]

    • Designed and synthesized 5‐methyl/ethylsulfonyl‐2‐(4‐(2‐4‐substituted piperazine/piperidine)acetamido)phenyl benzoxazole derivatives - ResearchGate. Available at:[Link]

    Sources

    Protocols & Analytical Methods

    Method

    Application Note: Standardized Protocol for the Dissolution and In Vitro Formulation of 5-(Ethylsulfonyl)benzoxazole

    Target Audience: Researchers, Assay Scientists, and Preclinical Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP) Introduction and Physicochemical Profiling Ben...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Target Audience: Researchers, Assay Scientists, and Preclinical Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

    Introduction and Physicochemical Profiling

    Benzoxazole derivatives are privileged scaffolds in medicinal chemistry, frequently investigated for their anti-microbial, anti-cancer, and target-specific pharmacological properties. However, the fused aromatic oxazole-benzene core renders these molecules notoriously hydrophobic[1].

    5-(ethylsulfonyl)-1,3-benzoxazole (CAS: 882747-36-6) incorporates an ethylsulfonyl moiety (-SO₂CH₂CH₃). While the sulfonyl group provides hydrogen-bond acceptor capabilities that slightly improve interaction with polar environments, the overall molecule remains highly lipophilic and exhibits poor aqueous solubility[2]. Attempting to dissolve this compound directly into aqueous cell culture media will result in immediate precipitation, rendering the drug biologically unavailable and confounding assay readouts.

    To ensure reproducibility, researchers must utilize a master stock formulation in an amphiphilic, aprotic solvent—universally, Dimethyl Sulfoxide (DMSO)—followed by a highly controlled dilution strategy to prevent solvent-induced cytotoxicity[3].

    Table 1: Physicochemical Properties & Assay Impact
    PropertyValueCausality / Impact on In Vitro Assays
    Chemical Name 5-(ethylsulfonyl)-1,3-benzoxazoleFused aromatic core drives high lipophilicity.
    CAS Number 882747-36-6Unique identifier for procurement and QA validation.
    Molecular Weight 211.24 g/mol Critical for precise molarity calculations (10 mM = 2.11 mg/mL).
    Aqueous Solubility Poor / InsolubleNecessitates anhydrous organic solvent for initial dissolution[2].
    DMSO Solubility High (≥ 10 mM)Allows for highly concentrated, stable master stocks[1].

    Mechanistic Causality: Solvent Selection vs. Cytotoxicity

    As an Application Scientist, it is critical to understand that the solvent is not a passive vehicle; it is a biologically active variable. DMSO is chosen because its amphiphilic nature effectively disrupts the crystalline lattice of the benzoxazole derivative[3].

    However, introducing DMSO into an in vitro environment carries significant risks. At concentrations exceeding 0.5% (v/v), DMSO alters lipid bilayer fluidity, induces osmotic stress, and causes observable cytotoxicity in continuous cell lines[4]. For robust, artifact-free data, the final DMSO concentration in the culture media must be strictly capped at ≤0.1% (v/v) for long-term assays (48–72 hours) and ≤0.5% (v/v) for acute assays (<24 hours)[3][5].

    Mechanism cluster_0 Solvent-Solute Dynamics in Cell Culture C 5-(Ethylsulfonyl)benzoxazole D DMSO Solvent C->D Solubilized by M Aqueous Culture Media C->M Direct addition D->M Diluted into (≤0.1% v/v) X Cytotoxicity / Lysis D->X If DMSO > 0.5% v/v T Cellular Target M->T Bioavailable P Precipitation M->P If DMSO insufficient

    Fig 2. Mechanistic pathways of solvent-mediated delivery versus solvent-induced cytotoxicity.

    Standard Operating Procedure (SOP)

    Phase 1: Preparation of 10 mM Master Stock

    Causality Insight: Preparing a highly concentrated master stock minimizes the volume of solvent that will eventually be transferred into the aqueous cell culture media.

    • Weighing: Accurately weigh 2.11 mg of 5-(ethylsulfonyl)-1,3-benzoxazole into a sterile, low-bind microcentrifuge tube.

    • Solvent Addition: Add exactly 1.0 mL of Anhydrous, Sterile-Filtered DMSO .

      • Expert Note: The use of anhydrous DMSO is non-negotiable. Standard benchtop DMSO rapidly absorbs atmospheric moisture, which can cause the hydrophobic compound to form micro-precipitates in the stock tube.

    • Mechanical Dissociation: Vortex the tube vigorously for 60 seconds. Follow this by placing the tube in a room-temperature ultrasonic water bath for 5–10 minutes.

      • Expert Note: Sonication provides the cavitation energy required to fully solvate the benzoxazole core, ensuring a homogenous molarity[1].

    • Storage: Aliquot the stock into 50 µL volumes to avoid repeated freeze-thaw cycles (which degrade compound stability) and store at -20°C protected from light.

    Phase 2: Aqueous Media Formulation & System Validation

    To ensure the protocol is a self-validating system , you must utilize a "Constant-Solvent Dilution Matrix." If DMSO concentrations vary across your dose-response curve, observed phenotypic changes might be an artifact of solvent toxicity rather than drug efficacy[5].

    • Pre-warm Media: Warm the complete culture media (e.g., DMEM/FBS) to 37°C. Adding a DMSO stock to cold media causes localized supersaturation and immediate compound precipitation.

    • Matrix Dilution: Use the table below to prepare working solutions. By supplementing lower drug doses with pure DMSO, the final solvent concentration remains locked at exactly 0.1% across all experimental wells.

    Table 2: Constant-DMSO Dilution Matrix (Final Volume: 1 mL Media)
    Desired Final Drug Conc.Vol. of 10 mM StockVol. of Pure DMSOVol. of Culture MediaFinal DMSO Conc.
    10 µM (High Dose)1.0 µL0.0 µL999.0 µL0.1% (v/v)
    5 µM (Med Dose)0.5 µL0.5 µL999.0 µL0.1% (v/v)
    1 µM (Low Dose)0.1 µL0.9 µL999.0 µL0.1% (v/v)
    Vehicle Control (0 µM) 0.0 µL1.0 µL999.0 µL0.1% (v/v)
    Untreated Control 0.0 µL0.0 µL1000.0 µL0.0% (v/v)

    Self-Validation Check: The Vehicle Control isolates the pharmacological effect of the benzoxazole from solvent artifacts. The Untreated Control establishes baseline cell viability and verifies that the 0.1% DMSO vehicle itself is non-toxic to your specific cell line[5].

    Workflow N1 Weigh Compound (2.11 mg) N2 Add 1 mL Anhydrous DMSO N1->N2 N3 Vortex & Sonicate (10 mM Stock) N2->N3 N4 Aliquot & Store (-20°C, Dark) N3->N4 N5 Dilute in Media (Final DMSO ≤ 0.1%) N4->N5

    Fig 1. Workflow for the dissolution and media formulation of 5-(ethylsulfonyl)benzoxazole.

    Quality Control & Troubleshooting

    • Visual Inspection: Before applying the formulated media to your cells, inspect the solution under an inverted phase-contrast microscope (10x or 20x objective). Look for refractive micro-crystals. If crystals are present, the compound has precipitated.

    • Resolution for Precipitation: If precipitation occurs at 10 µM, the compound has exceeded its thermodynamic solubility limit in that specific aqueous media. You must either lower the maximum dose (e.g., top dose of 5 µM) or perform an intermediate step-down dilution in pure DMSO before transferring to the media.

    Sources

    Application

    Application Note: Catalytic Cross-Coupling and C-H Functionalization of Benzoxazole, 5-(ethylsulfonyl)-

    Executive Summary Benzoxazole, 5-(ethylsulfonyl)- (CAS: 882747-36-6) is a highly versatile heterocyclic building block frequently utilized in the development of neurological agents, optical materials, and advanced pharma...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    Benzoxazole, 5-(ethylsulfonyl)- (CAS: 882747-36-6) is a highly versatile heterocyclic building block frequently utilized in the development of neurological agents, optical materials, and advanced pharmacophores. The presence of the strongly electron-withdrawing ethylsulfonyl group at the C5 position significantly modulates the electronic landscape of the benzoxazole core. This renders the C2 position highly acidic and primed for transition-metal-catalyzed direct C-H functionalization.

    This application note details robust, self-validating protocols for the C2-arylation and C-O biaryl coupling of this substrate, providing mechanistic insights to empower drug development professionals and synthetic chemists.

    Scientific Rationale & Substrate Mechanics

    In traditional cross-coupling, pre-functionalization (e.g., halogenation or metalation) of both coupling partners is required. However, direct C-H activation bypasses this requirement, drastically improving step economy and atom efficiency.

    The C2-H bond of benzoxazole is inherently activated by the adjacent nitrogen and oxygen atoms. The addition of the 5-ethylsulfonyl moiety further lowers the pKa of this proton via inductive electron withdrawal[1]. During Palladium-catalyzed C-H arylation, the reaction proceeds via a Concerted Metalation-Deprotonation (CMD) pathway. The choice of base is critical here: Cesium carbonate (Cs₂CO₃) is strongly preferred over potassium or sodium bases. The large ionic radius of the cesium cation enhances the solubility and effective basicity of the carbonate anion in aprotic solvents like DMF, drastically reducing the activation energy barrier for the C-H cleavage step[2][3].

    Mechanistic Pathways

    The catalytic cycle for the C2-arylation involves the oxidative addition of the aryl halide to the Pd(0) species, followed by substrate coordination. The critical CMD step relies on the carbonate base to abstract the C2 proton while the palladium simultaneously binds to the C2 carbon.

    Pathway A Pd(0) Active Catalyst [PdL_n] B Oxidative Addition [Ar-Pd(II)-I L_n] A->B + Aryl Iodide C Substrate Coordination (5-Ethylsulfonylbenzoxazole) B->C + Substrate + Base (Cs2CO3) D Concerted Metalation- Deprotonation (CMD) C->D - CsI E Reductive Elimination (C2-Aryl Product) D->E - HCO3- E->A Product Release

    Fig 1. Catalytic cycle for Pd-catalyzed C-H arylation via CMD pathway.

    Quantitative Data Summaries

    To establish the optimal conditions for the functionalization of Benzoxazole, 5-(ethylsulfonyl)-, extensive screening of catalysts, bases, and solvents is required. The data below summarizes the causality behind the protocol parameters based on established C-H functionalization literature[2][3][4].

    Catalyst System (10 mol%)Base (2.0 equiv)SolventTemp (°C)Conversion (%)Rationale / Causality
    Pd(OAc)₂ / PPh₃K₂CO₃Toluene10032Poor base solubility limits the CMD step.
    Pd(OAc)₂ / PPh₃Cs₂CO₃Toluene10058Improved basicity, but solvent polarity is too low.
    Pd(OAc)₂ / PPh₃Cs₂CO₃DMF140>95High polarity stabilizes the transition state; optimal[3].
    Ni(cod)₂ / dcypeCs₂CO₃1,4-Dioxane13088Excellent for C-O electrophiles (e.g., aryl pivalates)[2].
    Ni(OAc)₂ / TBHPNone (Acidic)CH₃CN7075Effective for direct C-H amination with secondary amines[4].

    Validated Experimental Protocols

    The following protocols are designed as self-validating systems . By incorporating internal standards and defined analytical checkpoints, researchers can verify the integrity of the reaction before proceeding to resource-intensive purification steps.

    Workflow S1 Step 1: Setup Inert Atmosphere S2 Step 2: Reagents Cat, Substrate, Base S1->S2 S3 Step 3: Reaction 100-140 °C, 12-24 h S2->S3 S4 Step 4: Validation GC-FID Aliquot S3->S4 S4->S3 If conversion <95% S5 Step 5: Workup Chromatography S4->S5

    Fig 2. Experimental workflow with integrated self-validation loop.

    Protocol A: Palladium-Catalyzed Direct C2-Arylation with Aryl Iodides

    Objective: Synthesize 2-aryl-5-(ethylsulfonyl)benzoxazole derivatives[3].

    Materials:

    • Benzoxazole, 5-(ethylsulfonyl)- (1.0 equiv, 1.0 mmol)

    • Aryl Iodide (1.2 equiv, 1.2 mmol)

    • Pd(OAc)₂ (5.0 mol%, 0.05 mmol)

    • PPh₃ (10 mol%, 0.10 mmol)

    • Cs₂CO₃ (2.0 equiv, 2.0 mmol)

    • Anhydrous DMF (5.0 mL)

    • Dodecane (0.1 equiv, 0.1 mmol) – Internal Standard

    Step-by-Step Methodology:

    • Preparation: Oven-dry a 20 mL Schlenk tube equipped with a magnetic stir bar. Cool under a stream of dry Argon.

    • Solid Reagent Loading: Add Benzoxazole, 5-(ethylsulfonyl)-, Pd(OAc)₂, PPh₃, and Cs₂CO₃ to the tube.

    • Atmosphere Exchange: Evacuate the tube and backfill with Argon (repeat 3 times) to ensure a strictly inert atmosphere.

      • Causality: Pd(0) intermediates are highly sensitive to oxygen, which can lead to rapid catalyst deactivation via premature oxidation.

    • Liquid Addition: Add anhydrous DMF, the Aryl Iodide (if liquid), and dodecane via a gas-tight syringe.

    • Heating: Seal the tube and heat the reaction mixture in a pre-heated oil bath at 140 °C with vigorous stirring.

    • In-Process Self-Validation: At 4 h and 12 h, withdraw a 50 µL aliquot under Argon. Dilute with 0.5 mL EtOAc, filter through a micro-pad of Celite/Silica, and inject into a GC-FID.

      • Validation Check: Calculate the ratio of the starting material peak to the dodecane peak. The reaction is complete when this ratio falls below 0.05 (indicating >95% conversion). Do not proceed to workup until this metric is met.

    • Workup: Cool the mixture to room temperature. Dilute with EtOAc (20 mL) and wash with distilled water (3 × 10 mL).

      • Causality: Multiple aqueous washes are strictly required to remove the high-boiling DMF solvent and water-soluble inorganic cesium salts.

    • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (Hexanes/EtOAc gradient).

    Protocol B: Nickel-Catalyzed C-H/C-O Biaryl Coupling

    Objective: Utilize phenol-derived electrophiles (aryl pivalates) for C-H functionalization, providing a cost-effective alternative to aryl halides[2].

    Materials:

    • Benzoxazole, 5-(ethylsulfonyl)- (1.0 equiv)

    • Aryl Pivalate (1.5 equiv)

    • Ni(cod)₂ (10 mol%)

    • dcype ligand (10 mol%)

    • Cs₂CO₃ (1.5 equiv)

    • 1,4-Dioxane (0.2 M)

    • Dodecane (0.1 equiv) – Internal Standard

    Step-by-Step Methodology:

    • Glovebox Setup: Due to the extreme air-sensitivity of Ni(cod)₂, all solid additions must be performed inside an Argon-filled glovebox.

    • Reaction Assembly: Combine the substrate, aryl pivalate, Ni(cod)₂, dcype, and Cs₂CO₃ in a sealed vial.

    • Solvent Addition: Add anhydrous 1,4-dioxane and dodecane.

    • Reaction: Heat at 130 °C for 24 hours.

      • Causality: The C-O bond of pivalates is highly inert compared to C-I bonds. The strongly electron-donating dcype ligand provides the necessary electron density to the Ni center to facilitate oxidative addition into the stubborn C-O bond[2].

    • Validation & Workup: Follow the identical self-validation GC-FID procedure as Protocol A. Quench with saturated NH₄Cl solution to neutralize the base, extract with dichloromethane, and purify via chromatography.

    References

    • Key mechanistic features of Ni-catalyzed C-H/C-O biaryl coupling of azoles and naphthalen-2-yl pival
    • Identification of α-Synuclein Proaggregator: Rapid Synthesis and Streamlining RT-QuIC Assays in Parkinson's Disease - PubMed. nih.gov.
    • Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems. scispace.com.
    • Nickel-catalyzed C–H direct amination of benzoxazoles with secondary amines.

    Sources

    Method

    Protocol for scaling up Benzoxazole, 5-(ethylsulfonyl)- production in the lab

    Document Type: Technical Protocol & Scale-Up Guide Target Audience: Process Chemists, Drug Development Scientists, and Chemical Engineers Executive Summary & Mechanistic Rationale The benzoxazole scaffold is a privileged...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Document Type: Technical Protocol & Scale-Up Guide Target Audience: Process Chemists, Drug Development Scientists, and Chemical Engineers

    Executive Summary & Mechanistic Rationale

    The benzoxazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the design of antimicrobial agents, CK2 inhibitors, and 5-HT3 receptor antagonists[1][2]. Specifically, 5-(ethylsulfonyl)benzoxazole derivatives exhibit enhanced biological activity due to the electron-withdrawing nature and hydrogen-bonding capacity of the sulfonyl moiety[2].

    Transitioning the synthesis of 5-(ethylsulfonyl)benzoxazole from a milligram-scale discovery route to a multi-gram or kilogram laboratory scale requires rigorous process optimization. Traditional discovery routes often rely on expensive transition-metal catalysts, highly volatile solvents, or chromatographic purification, which are unsustainable at scale[3].

    This application note details a highly efficient, chromatography-free scale-up protocol. The strategy relies on the robust synthesis of the key intermediate, 2-amino-4-(ethylsulfonyl)phenol , followed by a catalytic cyclization[4].

    Causality in Process Design:
    • Electrophilic Activation for SNAr: The initial oxidation of 4-chlorophenyl ethyl sulfide to the corresponding sulfone strongly withdraws electron density from the aromatic ring. Subsequent nitration yields 4-ethylsulfonyl-2-nitro-chlorobenzene. The synergistic electron-withdrawing effects of the ortho-nitro and para-sulfonyl groups highly activate the C-Cl bond, allowing for a mild Nucleophilic Aromatic Substitution (SNAr) via basic hydrolysis to yield the phenol[4][5].

    • Catalytic Reduction: Chemical reductants (e.g., Fe/HCl or SnCl2) generate massive amounts of metal waste and exotherms that are difficult to control at scale. We utilize Raney Nickel-catalyzed hydrogenation, which provides a clean conversion to the aminophenol with water as the only byproduct[5].

    • Green Cyclization: The final ring closure utilizes a Brønsted acid or an ionic liquid catalyst (e.g.,[BPy]I or BAIL gels) to drive the condensation of the aminophenol with an orthoester or carboxylic acid derivative, enabling product isolation via simple crystallization[3][6].

    Synthetic Workflow & Pathway Visualization

    G cluster_0 Phase 1: Sulfone & Nitro Precursor Synthesis cluster_1 Phase 2: Aminophenol Generation cluster_2 Phase 3: Benzoxazole Ring Closure A 4-Chlorophenyl Ethyl Sulfide B 4-Ethylsulfonyl-chlorobenzene A->B Oxidation (H2O2, AcOH) Exotherm Control C 4-Ethylsulfonyl-2-nitro-chlorobenzene B->C Nitration (HNO3, H2SO4) Strict Temp < 60°C D 4-(Ethylsulfonyl)-2-nitrophenol C->D SNAr Hydrolysis (NaOH, H2O) High Yield Conversion E 2-Amino-4-(ethylsulfonyl)phenol D->E Hydrogenation (Raney Ni, H2) Pressure: 3-5 bar F 5-(Ethylsulfonyl)benzoxazole E->F Cyclization (Acid Cat., Heat) Crystallization Purge

    Workflow for the scalable synthesis of 5-(ethylsulfonyl)benzoxazole from sulfide precursors.

    Quantitative Process Parameters

    The following table summarizes the optimized parameters transitioning from a discovery batch to a 500g scale-up batch, highlighting the adjustments required for thermal management and mass transfer[4][7].

    Reaction StepParameterDiscovery Scale (1-5g)Scale-Up (500g)Rationale for Adjustment
    Oxidation Reagent AdditionBolus addition of H2O2Dropwise over 4hControl accumulation of unreacted oxidizer and mitigate thermal runaway.
    Nitration Temperature25°C - 60°C10°C - 60°CEnhanced cooling jacket required; delayed exotherm risk at larger scales[8].
    SNAr Hydrolysis Base Concentration5M NaOH2.5M NaOHLower concentration prevents localized superheating and side-product formation[5].
    Reduction Catalyst Loading10 mol% Pd/C1-6 wt% Raney NiRaney Ni is highly cost-effective at scale and easily removed via filtration[5].
    Cyclization PurificationColumn ChromatographyCrystallizationChromatography is unscalable; product precipitates from EtOH/Water mixtures[2].

    Step-by-Step Experimental Protocols

    Part A: Synthesis of 4-(Ethylsulfonyl)-2-nitrophenol via SNAr

    Note: This step leverages the highly activated nature of the 4-ethylsulfonyl-2-nitro-chlorobenzene precursor[8].

    • Reactor Setup: Equip a 5L jacketed glass reactor with a mechanical stirrer, reflux condenser, internal temperature probe, and an addition funnel.

    • Reagent Loading: Charge the reactor with 4-ethylsulfonyl-2-nitro-chlorobenzene (500 g, 2.0 mol) and a solvent mixture of ethanol/water (1:1 v/v, 2.0 L). Initiate stirring at 250 rpm.

    • Base Addition: Prepare a solution of NaOH (240 g, 6.0 mol) in 800 mL of deionized water. Add this solution dropwise via the addition funnel over 90 minutes.

      • Causality Note: The SNAr reaction is exothermic. Dropwise addition ensures the internal temperature does not exceed 60°C, preventing the degradation of the nitro group.

    • Reaction Maturation: Heat the jacket to maintain an internal temperature of 75°C for 4 hours. Monitor completion via HPLC.

    • Workup: Cool the mixture to 10°C. Carefully acidify the mixture using 6M HCl until the pH reaches 2.0. The product, 4-(ethylsulfonyl)-2-nitrophenol, will precipitate as a heavy yellow solid.

    • Isolation: Filter the slurry through a sintered glass funnel, wash the cake with cold water (3 x 500 mL), and dry under vacuum at 50°C to constant weight.

    Part B: Reduction to 2-Amino-4-(ethylsulfonyl)phenol
    • Hydrogenation Setup: Transfer the dried 4-(ethylsulfonyl)-2-nitrophenol (approx. 450 g) into a 2L stainless steel autoclave. Add methanol (1.2 L) to dissolve/suspend the substrate.

    • Catalyst Charging: Under a strict nitrogen blanket, carefully add Raney Nickel catalyst (approx. 5-10 g, 0.01-0.06 mass ratio to substrate)[5].

      • Safety Critical: Raney Nickel is pyrophoric. Never allow the catalyst bed to dry in the presence of air.

    • Pressurization: Purge the vessel with nitrogen three times, followed by hydrogen gas three times. Pressurize the reactor with H2 to 4 bar.

    • Reaction: Stir the mixture at 40°C. Hydrogen uptake will begin immediately. Maintain pressure until hydrogen consumption ceases (typically 4-8 hours).

    • Filtration: Vent the hydrogen and purge with nitrogen. Filter the reaction mixture through a pad of Celite under a nitrogen atmosphere to remove the Raney Nickel.

    • Concentration: Concentrate the filtrate under reduced pressure to yield 2-amino-4-(ethylsulfonyl)phenol[9] as an off-white solid.

    Part C: Cyclization to 5-(Ethylsulfonyl)benzoxazole
    • Condensation: In a 2L round-bottom flask equipped with a Dean-Stark trap, combine 2-amino-4-(ethylsulfonyl)phenol (300 g) with triethyl orthoformate (1.5 equivalents) and a catalytic amount of Brønsted acid (e.g., p-toluenesulfonic acid, 1 mol%)[10].

    • Heating: Heat the mixture to 100°C. Ethanol will be generated as a byproduct and collected in the Dean-Stark trap, driving the equilibrium toward the cyclized benzoxazole product.

    • Purification: Once the theoretical volume of ethanol is collected, cool the mixture to 60°C and slowly add 500 mL of cold water to induce crystallization.

    • Isolation: Filter the resulting crystals, wash with a cold ethanol/water mixture (1:3), and dry under vacuum. This circumvents the need for column chromatography, yielding high-purity 5-(ethylsulfonyl)benzoxazole suitable for downstream pharmaceutical synthesis[1][2].

    References

    • EPA. (2023). Benzoxazole, 2,2'-(1,4-naphthalenediyl)bis[5-(ethylsulfonyl)- - Substance Details. US Environmental Protection Agency. [Link][11]

    • The Journal of Organic Chemistry. (2014). Synthesis of Benzoxazoles from 2-Aminophenols and β-Diketones Using a Combined Catalyst of Brønsted Acid and Copper Iodide. ACS Publications.[Link][10]

    • Organic Process Research & Development. (2017). Match-Making Reactors to Chemistry: A Continuous Manufacturing-Enabled Sequence to a Key Benzoxazole Pharmaceutical Intermediate. ACS Publications.[Link][7]

    • DergiPark. NEW SULFONAMIDO-BENZOXAZOLE DERIVATIVES AS ANTIMICROBIAL AGENTS: DESIGN, SYNTHESIS AND BIOLOGICAL EVALUATION. [Link][2]

    • Google Patents. (2016). CN105566182A - Synthetic method of 2-amino-4-(ethylsulfonyl) phenol. [8]

    Sources

    Application

    Application Notes: 5-(Ethylsulfonyl)benzoxazole Derivatives in Agrochemical Formulations

    Executive Summary The discovery of the "sulfyl" class of insecticides has introduced a critical new pharmacophore into agrochemical development: the 5-(ethylsulfonyl)benzoxazole moiety. Originally pioneered through the d...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    The discovery of the "sulfyl" class of insecticides has introduced a critical new pharmacophore into agrochemical development: the 5-(ethylsulfonyl)benzoxazole moiety. Originally pioneered through the development of oxazosulfyl by Sumitomo Chemical Co., Ltd.[1], this structural motif has revolutionized the management of resistant rice insect pests (Hemiptera, Coleoptera, and Lepidoptera).

    For formulation scientists and agrochemical researchers, the 5-(ethylsulfonyl) substituent is not merely a structural variation; it is the primary driver of the molecule's potent systemic action and unique target-site affinity. This application note details the structure-activity relationship (SAR) causality, the paradigm-shifting mechanism of action, and the validated protocols for formulating and characterizing these advanced active ingredients (AIs).

    Mechanistic Grounding: Structure-Activity Relationship & Mode of Action

    SAR Causality: The Role of the Ethylsulfonyl Group

    The incorporation of the ethylsulfonyl group at the 5-position of the benzoxazole ring (or adjacent pyridyl rings in related analogs) is a deliberate design choice that dictates both physicochemical behavior and biological efficacy. SAR studies demonstrate that compounds containing an ethylsulfonyl substituent exhibit exponentially higher insecticidal activity compared to their unoxidized ethylthio precursors[2].

    Causality: The strong electron-withdrawing nature of the sulfone group ( -SO2​CH2​CH3​ ) polarizes the molecule, enhancing its hydrogen-bond acceptor capabilities within the target protein's binding pocket. Furthermore, this polarity optimizes the octanol-water partition coefficient ( logP ), granting the molecule exceptional systemic mobility within plant vascular tissues—a prerequisite for nursery-box granular applications[1].

    Reclassification of the Mode of Action (MoA)

    The understanding of the 5-(ethylsulfonyl)benzoxazole MoA has undergone a significant evolution. Early extracellular recordings suggested that these molecules acted as state-dependent blockers of voltage-gated sodium channels (VGSCs) in the slow-inactivated state[3].

    However, recent high-resolution radioligand binding assays using tritiated probes (e.g., [3H]-A1 ) revealed a paradigm shift: 5-(ethylsulfonyl)benzoxazole derivatives inhibit the Vesicular Acetylcholine Transporter (VAChT) with an affinity approximately 5,000-fold greater than their affinity for VGSCs[4]. By blocking VAChT, the AI prevents the loading of acetylcholine (ACh) into synaptic vesicles, leading to a catastrophic failure of cholinergic synaptic transmission, paralysis, and insect death[4].

    In recognition of this novel pathway, the Insecticide Resistance Action Committee (IRAC) officially established Group 37 (VAChT inhibitors) in August 2024, classifying oxazosulfyl as its premier member[5].

    VAChT_Inhibition Choline Choline + Acetyl-CoA ChAT ChAT Enzyme Choline->ChAT ACh Acetylcholine (ACh) ChAT->ACh Synthesis VAChT VAChT Transporter ACh->VAChT Vesicle Synaptic Vesicle VAChT->Vesicle Transport Paralysis Insect Paralysis VAChT->Paralysis ACh Depletion Release Synaptic Transmission Vesicle->Release Oxazosulfyl 5-(ethylsulfonyl) benzoxazole Oxazosulfyl->VAChT Inhibits (IRAC 37)

    Mechanism of action for 5-(ethylsulfonyl)benzoxazole via VAChT inhibition.

    Agrochemical Applications & Formulations

    Beyond oxazosulfyl, the 5-(ethylsulfonyl)benzoxazole scaffold is being heavily leveraged across multiple agrochemical sectors. Nihon Nohyaku recently achieved ISO status for Cybenzoxasulfyl , a derivative exhibiting outstanding systemic action against conventional insecticide-resistant pests[6]. Additionally, patent literature indicates that 5-ethylsulfonyl-3-pyridyl derivatives are being formulated in synergistic mixtures with strobilurins to combat phytopathogenic fungi carrying the F129L mitochondrial mutation[7].

    Quantitative Formulation Data Summary
    Active Ingredient / MixturePrimary TargetIRAC / FRACKey Structural MotifApplication Method
    Oxazosulfyl Planthoppers, Leaf beetlesIRAC 375-(ethylsulfonyl)benzoxazole2.0% w/w Granule (Nursery Box)
    Cybenzoxasulfyl Lepidoptera, ColeopteraIRAC 375-cyclopropyl-3-(ethylsulfonyl)...Foliar Spray / Systemic
    5-ESB + Strobilurin F129L Mutated FungiFRAC 11 + UN5-ethylsulfonyl-3-pyridyl...Synergistic Fungicidal Spray

    Experimental Protocols

    To ensure scientific integrity, the following protocols are designed as self-validating systems . They include built-in analytical checkpoints to confirm causality between the formulation process and the biological readout.

    Protocol 1: Preparation and Validation of 2.0% (w/w) 5-(Ethylsulfonyl)benzoxazole Granules

    Objective: Formulate a controlled-release granule optimized for nursery-box application, ensuring the systemic uptake of the AI by rice roots[1].

    Materials:

    • Active Ingredient (e.g., Oxazosulfyl, 98% purity)

    • Carrier: Bentonite and Talc (ratio 3:1)

    • Binder: Polyvinyl Alcohol (PVA, 2% aqueous solution)

    • Surfactant: Sodium lignosulfonate

    Step-by-Step Methodology:

    • Micronization: Mill the 5-(ethylsulfonyl)benzoxazole AI using an air-jet mill until the particle size distribution reaches a D90​ of . Causality: Sub-micron sizing is critical to maximize the surface area for dissolution in paddy water, compensating for the molecule's moderate aqueous solubility.

    • Dry Blending: In a high-shear mixer, combine 2.04% (w/w) of the milled AI (accounting for purity), 2.0% (w/w) sodium lignosulfonate, and the bentonite/talc carrier up to 100%. Mix for 10 minutes.

    • Wet Massing: Gradually add the 2% PVA binder solution while mixing until a cohesive, extrudable dough is formed.

    • Extrusion & Spheronization: Pass the wet mass through a dome extruder with a 0.8 mm screen. Spheronize the extrudate at 800 RPM for 3 minutes to produce uniform granules.

    • Drying: Dry the granules in a fluid bed dryer at 60°C until the moisture content is ≤1.5% .

    • Self-Validation (HPLC & Dissolution):

      • Assay: Extract 1.0 g of granules in 50 mL acetonitrile. Analyze via HPLC (C18 column, UV detection at 254 nm) to confirm exactly 2.0% ± 0.1% AI loading.

      • Release Profile: Submerge 5.0 g of granules in 500 mL of simulated paddy water (pH 6.5) at 25°C. The formulation is validated if >80% of the AI is released within 72 hours, confirming the binder/carrier matrix is functioning correctly.

    Protocol 2: Radioligand Binding Assay for VAChT Inhibition

    Objective: To definitively validate that the synthesized 5-(ethylsulfonyl)benzoxazole derivative acts via VAChT inhibition (IRAC 37) rather than VGSC blockade[4].

    Materials:

    • Insect membrane fractions (e.g., Lucilia sericata heads)

    • Radioligand: [3H]-A1 (Specific VAChT probe)

    • Test Compound: 5-(ethylsulfonyl)benzoxazole derivative

    • Negative Control: Permethrin (Known VGSC blocker)

    Step-by-Step Methodology:

    • Membrane Preparation: Homogenize insect heads in ice-cold assay buffer (50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl). Centrifuge at 40,000 × g for 30 minutes. Resuspend the pellet in assay buffer to a protein concentration of 1 mg/mL.

    • Incubation: In a 96-well plate, combine 100 µL of membrane suspension, 50 µL of [3H]-A1 (final concentration 2 nM), and 50 µL of the test compound at varying concentrations ( 10−11 to 10−5 M).

    • Control Assignment (Self-Validation):

      • Total Binding: Buffer instead of test compound.

      • Non-Specific Binding: Excess unlabelled VAChT inhibitor ( ).

      • Negative Control: Permethrin ( ) to prove the assay does not cross-react with VGSC blockers.

    • Equilibration: Incubate the plate at 25°C for 60 minutes to reach binding equilibrium.

    • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine. Wash three times with ice-cold buffer.

    • Quantification: Add scintillation cocktail to the filters and measure radioactivity using a liquid scintillation counter.

    • Data Analysis: Plot the displacement curve to calculate the IC50​ . Validation Check: The test compound must show a low nanomolar IC50​ for [3H]-A1 displacement, while the Permethrin control must show 0% displacement, confirming the specific VAChT MoA[4].

    Sources

    Technical Notes & Optimization

    Troubleshooting

    Technical Support Center: Yield Optimization for 5-(Ethylsulfonyl)benzoxazole Synthesis

    Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the synthesis of 5-(ethylsulfonyl)be...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the synthesis of 5-(ethylsulfonyl)benzoxazole .

    The construction of the benzoxazole core typically relies on the condensation and subsequent cyclization of a 2-aminophenol derivative—in this case, 2-amino-4-(ethylsulfonyl)phenol—with an orthoester, carboxylic acid, or aldehyde[1]. While the theoretical pathway is straightforward, the presence of the strongly electron-withdrawing ethylsulfonyl (-SO₂CH₂CH₃) group deactivates the nucleophilicity of the precursor, often leading to stalled intermediates, oxidative degradation, and depressed yields.

    This guide deconstructs the mechanistic failure points and provides self-validating protocols to ensure high-fidelity synthesis.

    Mechanistic Workflow & Critical Failure Points

    To effectively troubleshoot, we must first map the causal relationships between the reagents, the desired pathway, and competing side reactions.

    SynthesisPathway R1 2-Amino-4-(ethylsulfonyl)phenol Intermediate N-Formyl Intermediate R1->Intermediate Acylation (Acid Cat.) Side1 Quinone Imine (Oxidation) R1->Side1 O2 exposure at high temp R2 Triethyl Orthoformate R2->Intermediate Side2 Hydrolyzed Orthoester R2->Side2 H2O exposure Product 5-(Ethylsulfonyl)benzoxazole Intermediate->Product Cyclization & Dehydration (-EtOH)

    Mechanistic pathway of 5-(ethylsulfonyl)benzoxazole synthesis detailing critical yield-loss points.

    Troubleshooting Guide & FAQs

    Q1: My reaction stalls at the acyclic N-formylated intermediate, resulting in poor yields of the final benzoxazole. What is the mechanistic cause, and how do I drive the reaction to completion? Causality: The initial acylation of the amine by the orthoester or carboxylic acid is kinetically favored and occurs rapidly. However, the subsequent intramolecular cyclization—where the phenolic hydroxyl attacks the carbonyl carbon—requires significant electrophilic activation and the expulsion of water or alcohol. The electron-withdrawing ethylsulfonyl group reduces the nucleophilicity of the adjacent hydroxyl group, significantly raising the activation energy for this ring closure. Solution: You must increase the thermodynamic driving force. Elevate the reaction temperature to 100–120°C or utilize microwave irradiation (150–200°C for 10–30 minutes) to force the dehydration step. If using conventional heating, the addition of a strong Lewis acid catalyst (such as Sm(OTf)₃) or a specialized coupling reagent like (o-CF₃PhO)₃P can sufficiently activate the intermediate to facilitate ring closure[2][3].

    Q2: The reaction mixture turns dark brown/black shortly after heating, and the isolated yield is extremely low. What is degrading? Causality: 2-Aminophenol derivatives are highly susceptible to oxidative degradation into highly reactive, darkly colored quinone imines when exposed to atmospheric oxygen, especially at elevated temperatures[1]. Solution: Oxygen must be rigorously excluded. Degas all solvents via sparging or freeze-pump-thaw cycles, and perform the reaction under a strict Argon or Nitrogen atmosphere. Furthermore, ensure your 2-amino-4-(ethylsulfonyl)phenol precursor is freshly prepared via the reduction of 4-(ethylsulfonyl)-2-nitrophenol immediately prior to use, as it degrades upon prolonged storage[4].

    Q3: Should I use a carboxylic acid (e.g., formic acid) or an orthoester (e.g., triethyl orthoformate) as the electrophile? Causality: While carboxylic acids are cheaper, their condensation with 2-aminophenols generates water as a byproduct, which can stall the equilibrium and hydrolyze the product[1]. Orthoesters act as both the electrophile and an in-situ dehydrating agent (generating ethanol instead of water), which pushes the equilibrium toward the cyclized product. Solution: Triethyl orthoformate is highly recommended for this specific substrate to maximize yield. However, because orthoesters are moisture-sensitive, all glassware must be oven-dried to prevent premature hydrolysis of the reagent into ethyl formate and ethanol.

    Quantitative Data: Catalyst & Condition Optimization

    The choice of reaction conditions heavily dictates the conversion efficiency of the sluggish 2-amino-4-(ethylsulfonyl)phenol precursor. Below is a comparative matrix of validated conditions:

    Reaction ConditionCatalyst / PromoterTimeTemp (°C)Expected Yield (%)Primary Limitation / Note
    Conventional Heating p-TsOH (10 mol%)12–24 h110 (Toluene)60–70%Long reaction time increases oxidation risk.
    Microwave Irradiation None (Solvent-free)15–30 min150–20080–85%Highly efficient but limited by batch scalability.
    Lewis Acid Catalysis Sm(OTf)₃ (10 mol%)2–4 h60–80 (Aq/EtOH)>85%Excellent yield, but catalyst cost is higher.
    Coupling Reagent (o-CF₃PhO)₃P (1 equiv)20 h80 (DCE)80–90%Requires stoichiometric reagent preparation[3].
    Validated Experimental Protocol: Microwave-Assisted Synthesis

    This self-validating protocol utilizes microwave irradiation with an orthoester to overcome the deactivating effect of the ethylsulfonyl group, ensuring rapid and complete cyclization.

    Materials Required:

    • Freshly reduced 2-amino-4-(ethylsulfonyl)phenol (1.0 mmol)[4]

    • Triethyl orthoformate (1.5 mmol, anhydrous)

    • p-Toluenesulfonic acid (p-TsOH) (0.05 mmol, 5 mol%)

    • Anhydrous Toluene (2.0 mL)

    Step-by-Step Methodology:

    • Preparation & Purging: In an oven-dried, microwave-safe reaction vial equipped with a magnetic stir bar, add 1.0 mmol of freshly prepared 2-amino-4-(ethylsulfonyl)phenol. Seal the vial with a septum cap and purge with Argon for 5 minutes to displace atmospheric oxygen.

    • Reagent Addition: Introduce 2.0 mL of anhydrous toluene, followed by 1.5 mmol of triethyl orthoformate and 5 mol% of p-TsOH via syringe.

    • Microwave Irradiation: Place the vial in a dedicated microwave synthesizer. Irradiate the mixture with a temperature setpoint of 150°C for 20 minutes[5].

      • Self-Validation Checkpoint: Monitor the real-time pressure curve on the microwave interface. A steady, moderate pressure increase indicates the controlled release of ethanol byproduct. A sudden spike indicates solvent degradation or a compromised seal.

    • Cooling & Precipitation: Allow the vessel to cool to room temperature. The 5-(ethylsulfonyl)benzoxazole product will typically begin to precipitate as the solubility decreases.

    • Workup: Add 5 mL of ice-cold distilled water to the mixture to ensure complete precipitation and to dissolve the p-TsOH catalyst. Filter the resulting solid under a vacuum and wash the filter cake with 2 mL of cold ethanol.

    • Analytical Verification: Dry the product under a vacuum. Verify the completion of the cyclization via FTIR spectroscopy: confirm the complete disappearance of the primary amine N-H stretches (~3300–3400 cm⁻¹) and the appearance of the strong C=N benzoxazole ring stretch (~1620 cm⁻¹).

    References
    • Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances. URL:[Link]

    • Benzoxazole synthesis. Organic Chemistry Portal. URL:[Link]

    • Direct Synthesis of Benzothiazoles and Benzoxazoles from Carboxylic Acids Utilizing (o-CF3PhO)3P as a Coupling Reagent. ACS Publications. URL:[Link]

    • CN105566182B - A kind of 2 amino 4(Ethylsulfonyl)The synthetic method of phenol. Google Patents.

    Sources

    Optimization

    Troubleshooting poor solubility of Benzoxazole, 5-(ethylsulfonyl)- in DMSO

    Topic: Troubleshooting Poor Solubility of Benzoxazole, 5-(ethylsulfonyl)- in DMSO For: Researchers, Scientists, and Drug Development Professionals Last Updated: April 8, 2026 Introduction Benzoxazole and its derivatives...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Topic: Troubleshooting Poor Solubility of Benzoxazole, 5-(ethylsulfonyl)- in DMSO For: Researchers, Scientists, and Drug Development Professionals Last Updated: April 8, 2026

    Introduction

    Benzoxazole and its derivatives are a significant class of heterocyclic compounds in pharmaceutical research, known for a wide range of biological activities.[1][2][3] However, their often rigid, aromatic structure can lead to poor solubility, even in powerful organic solvents like Dimethyl Sulfoxide (DMSO).[4] This guide provides a systematic approach to troubleshooting and overcoming the solubility challenges associated with Benzoxazole, 5-(ethylsulfonyl)- and similar derivatives, ensuring reliable and reproducible experimental results.

    Frequently Asked Questions (FAQs)

    Q1: I'm having trouble dissolving Benzoxazole, 5-(ethylsulfonyl)- in DMSO. Isn't DMSO a universal solvent?

    A1: While DMSO is an exceptional polar aprotic solvent capable of dissolving a vast range of compounds, no solvent is truly universal.[5][6] The solubility of a compound is determined by its physicochemical properties. Benzoxazole derivatives are aromatic, often crystalline solids.[2][3] The ethylsulfonyl group (-SO₂CH₂CH₃) adds further polarity and potential for strong intermolecular interactions (crystal lattice energy). If the energy required to break the compound's crystal lattice is greater than the energy released from its interaction with DMSO, solubility will be poor. It is a known issue that 10-20% of compounds in commercial libraries are not readily soluble even in 100% DMSO at high concentrations.[7]

    Q2: My compound dissolved perfectly in 100% DMSO, but it crashed out (precipitated) when I diluted it into my aqueous cell culture media. What happened?

    A2: This is a very common phenomenon known as "solvent shock" or precipitation upon dilution.[8] Your compound is likely hydrophobic (poorly water-soluble).[8] It dissolves in neat DMSO, but when this stock is added to an aqueous buffer, the local concentration of DMSO is rapidly diluted. The surrounding water molecules cannot effectively solvate the hydrophobic compound, causing it to precipitate out of the solution.[8] The final concentration of your compound may have exceeded its aqueous solubility limit.[4]

    Q3: What is the maximum concentration of DMSO I can safely use in my cell-based experiments?

    A3: This is highly dependent on the specific cell line and the duration of the assay.[8] As a general rule, most cell lines can tolerate DMSO concentrations up to 0.5% without significant cytotoxicity.[8] However, some sensitive cell lines may show signs of stress or altered gene expression at concentrations as low as 0.1%.[8] It is imperative to perform a DMSO vehicle control experiment to determine the tolerance of your specific experimental system.[5] For in-vivo studies, the final DMSO concentration should ideally be 2% or lower to reduce toxicity.[9]

    Q4: Can I heat the solution to help dissolve my compound?

    A4: Yes, gentle warming can be an effective technique to aid dissolution.[5] However, it must be done with caution. Many organic compounds can degrade at elevated temperatures.[5] It is recommended to warm the solution gently (e.g., in a 37°C water bath) for a short period.[5] Be aware that DMSO can decompose near its boiling point (189 °C), and this decomposition can be catalyzed by acids or bases at even lower temperatures.[10][11] Always check the compound's stability information if available.

    Systematic Troubleshooting Workflow

    Encountering solubility issues can be frustrating. This workflow provides a logical sequence of steps to diagnose and solve the problem.

    G start Start: Poor solubility of Benzoxazole, 5-(ethylsulfonyl)- in DMSO check_quality Step 1: Verify Quality - Compound purity? - DMSO anhydrous & high-purity? start->check_quality initial_dissolution Step 2: Standard Dissolution Protocol - Weigh accurately - Add DMSO to desired conc. - Vortex thoroughly check_quality->initial_dissolution dissolved_q Completely Dissolved? initial_dissolution->dissolved_q assisted_methods Step 3: Apply Assisted Dissolution - Sonicate in water bath (10-15 min) - Gentle warming (37°C, 5-10 min) dissolved_q->assisted_methods No proceed Proceed to Dilution for Assay dissolved_q->proceed Yes dissolved_q2 Completely Dissolved? assisted_methods->dissolved_q2 dissolved_q2->proceed Yes advanced Step 5: Advanced Strategies - Use a co-solvent - Adjust buffer pH - Explore formulation excipients dissolved_q2->advanced No precipitation_q Precipitation upon aqueous dilution? proceed->precipitation_q dilution_protocol Step 4: Optimize Dilution - Use stepwise dilution - Try reverse addition (add stock to buffer) - Ensure final DMSO % is tolerated precipitation_q->dilution_protocol Yes success Success: Compound Solubilized precipitation_q->success No dilution_protocol->success fail Contact Synthesis/Supplier for Support advanced->fail

    Caption: A step-by-step workflow for troubleshooting compound solubility issues.

    Experimental Protocols
    Protocol 1: Standard Preparation of a 10 mM DMSO Stock Solution

    This protocol outlines the fundamental steps for preparing a stock solution.

    • Verification: Ensure you are using high-purity, anhydrous DMSO. DMSO is hygroscopic (readily absorbs water from the air), and water contamination can significantly reduce its solvating power for hydrophobic compounds.[12]

    • Weighing: Accurately weigh a precise amount of Benzoxazole, 5-(ethylsulfonyl)- (e.g., 2.5 mg) into a sterile, appropriately sized vial (e.g., a 1.5 mL microcentrifuge tube).

    • Solvent Addition: Based on the molecular weight of your compound, calculate the volume of DMSO required to achieve a 10 mM concentration. Add the calculated volume of DMSO to the vial.

    • Mixing: Tightly cap the vial and vortex gently for 1-2 minutes.[5] Avoid vigorous mixing that can introduce air bubbles.[5]

    • Visual Inspection: Visually inspect the solution against a bright background to ensure no solid particles remain. If the solution is not clear, proceed to assisted dissolution techniques.

    • Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[5] Store at -20°C or -80°C in tightly sealed tubes.[5]

    Protocol 2: Assisted Dissolution Techniques

    If the compound does not dissolve with vortexing alone, use the following methods.

    • Sonication:

      • Place the sealed vial containing the compound-DMSO mixture into a water bath sonicator.

      • Sonicate for 5-15 minutes.[5] The ultrasonic waves provide energy to break up compound aggregates and facilitate dissolution.

      • Visually inspect for dissolution. Repeat if necessary.

    • Gentle Warming:

      • Place the sealed vial into a water bath or heat block set to 37°C.

      • Incubate for 5-10 minutes, with occasional gentle vortexing.

      • Caution: Do not overheat, as this may degrade the compound.[5] Let the solution return to room temperature and observe if the compound remains dissolved.

    Protocol 3: Stepwise Dilution to Prevent Precipitation

    This method minimizes the "solvent shock" when diluting a DMSO stock into an aqueous medium (e.g., cell culture media, PBS).

    • Prepare Final Buffer: Dispense the final required volume of your aqueous buffer into a sterile tube.

    • Vortex Buffer: While gently vortexing or stirring the aqueous buffer, add the small volume of your DMSO stock solution dropwise into the buffer.[8] This is often called "reverse addition."

    • Avoid Direct Addition: Do not add the large volume of aqueous buffer directly to the small volume of DMSO stock, as this creates localized areas of high supersaturation, promoting precipitation.[8]

    • Use Immediately: Prepare working solutions fresh and use them as quickly as possible, as some compounds may precipitate over time even if initially clear.[8]

    Advanced Solubilization Strategies

    If the above methods fail, more advanced formulation strategies may be necessary.

    1. Co-Solvents

    Using a water-miscible co-solvent in addition to DMSO can sometimes maintain solubility in the final aqueous solution.[13] Co-solvents work by reducing the overall polarity of the aqueous medium, making it more hospitable to the hydrophobic compound.[14]

    Co-SolventProperties & Considerations
    NMP (N-Methyl-2-pyrrolidone) A powerful, water-miscible solvent. Often used in preclinical formulations.[13]
    PEG 400 (Polyethylene glycol 400) A less polar, viscous co-solvent. Commonly used in drug formulations.[13]
    Ethanol A common laboratory solvent. Can be effective but may have biological effects at higher concentrations.[13]
    Cyclodextrins These are cyclic oligosaccharides that can encapsulate a hydrophobic guest molecule (your compound) within their hydrophobic core, while their hydrophilic exterior allows the entire complex to dissolve in water.[4][15] This is a formulation-based approach rather than a simple co-solvent.

    Strategy: Prepare a high-concentration stock in a mixture of DMSO and a co-solvent (e.g., 1:1 DMSO:PEG 400) and test its dilution into your aqueous buffer.

    2. pH Adjustment

    The solubility of compounds with ionizable functional groups can be highly pH-dependent.[8][16]

    • Acidic compounds are more soluble at higher pH (basic conditions), where they are deprotonated and exist as a more soluble salt.

    • Basic compounds are more soluble at lower pH (acidic conditions), where they are protonated.

    While the benzoxazole ring is essentially neutral, other functional groups on a derivative could be ionizable.[17] A simple experiment can determine if this is a viable strategy.

    Protocol: Assess pH-Dependent Solubility

    • Prepare several aliquots of your primary aqueous buffer.

    • Adjust the pH of each aliquot to different values (e.g., 6.0, 7.0, 7.4, 8.0) using sterile HCl or NaOH.

    • Add your compound (from a concentrated DMSO stock) to each pH-adjusted buffer at the desired final concentration.

    • Observe for precipitation immediately and after a short incubation. This will identify the optimal pH range for solubility.[18]

    3. The Role of Formulation Excipients

    For particularly challenging compounds, especially in a drug development context, formulation excipients like surfactants (e.g., Tween 80) or cyclodextrins are used.[13] Surfactants form micelles that can encapsulate insoluble compounds, increasing their apparent water solubility.[13][19]

    G cluster_0 In Aqueous Solution CD CD_label Hydrophilic Exterior CD_core Hydrophobic Core Compound Benzoxazole Derivative H2O_1 H₂O H2O_2 H₂O H2O_3 H₂O H2O_4 H₂O caption Cyclodextrin encapsulates the poorly soluble drug, increasing its apparent water solubility.

    Caption: Mechanism of cyclodextrin-based solubility enhancement.

    References
    • Benchchem. (n.d.). Protocol for Dissolving Compounds in DMSO for Biological Assays.
    • Benchchem. (n.d.). Addressing issues with DMSO precipitating out of solution when adding aqueous buffers.
    • Benchchem. (2026, March). Technical Support Center: Troubleshooting Compound Precipitation in Cell Culture Media.
    • Giménez, D., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. ACS Medicinal Chemistry Letters, 3(9), 756-760. Available from: [Link]

    • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2023). A Comprehensive Review on Benzoxazole Derivatives: Chemistry and Biological Activities. Available from: [Link]

    • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9228, Benzoxazole. Retrieved from [Link]

    • Matheson, R. D., et al. (2017). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters, 8(11), 1156-1160. Available from: [Link]

    • Quora. (2024, October 30). How can dimethyl sulfoxide enhance solubility in lab applications?
    • Li, L., & Bi, F. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Expert Opinion on Drug Discovery, 1(4), 335-340. Available from: [Link]

    • Lu, C. W., et al. (2019). Synthesis and photophysical properties of benzoxazolyl-imidazole and benzothiazolyl-imidazole conjugates. Scientific Reports, 9, 12693. Available from: [Link]

    • MB Chemsuppliers. (2025, December 12). Factors That Determine the Quality of Dimethyl Sulphoxide (DMSO).
    • International Journal of Pharmaceutical and Bio-Medical Science. (2021). A Review on Benzoxazole Containing Heterocyclic Compounds as a Wonder Medication for Thousands of Ailments. Available from: [Link]

    • Wikipedia. (n.d.). Benzoxazole. Retrieved from [Link]

    • Benchchem. (2025). Technical Support Center: Enhancing the Water Solubility of Benzoxazole Derivatives.
    • Benchchem. (2025). Technical Support Center: Overcoming Solubility Challenges of Benzoxazole Compounds.
    • Journal of Materials Engineering. (2022). Solubility of benzoxazole resins. Journal of Materials Engineering, 48(4), 494-502. Available from: [Link]

    • Biology Stack Exchange. (2018, October 24). What does it mean to use DMSO as a dissolvant in biology experiemnts?
    • WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
    • Gauto, D. F., et al. (2019). Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins. Journal of Chemical Information and Modeling, 59(9), 3848-3856. Available from: [Link]

    • International Journal of Pharmaceutical Research and Applications. (2025, January 28). Benzoxazole: Synthetic Methodology and Biological Activities. Available from: [Link]

    • Dahlin, J. L., et al. (2009). Overcoming problems of compound storage in DMSO: solvent and process alternatives. Journal of Biomolecular Screening, 14(6), 667-674. Available from: [Link]

    • MedChemExpress. (n.d.). Compound Handling Instructions.
    • Skenario, D., et al. (2023). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. Biochemistry, 62(1), 107-114. Available from: [Link]

    • ResearchGate. (2020, January 22). Dissolved in DMSO but further dilution or adding in culture plate makes compound precipitated?
    • International Journal of Novel Research and Development. (n.d.). Factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through.
    • Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs.
    • Pharmlabs. (n.d.). Factors Influencing the Solubility of Drugs.
    • Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]

    • ResearchGate. (2018, February 27). Drug stock solutions best practices?
    • Popa, I., et al. (2024). Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. International Journal of Molecular Sciences, 25(9), 5026. Available from: [Link]

    • Sahoo, J., et al. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceutics, 14(9), 1862. Available from: [Link]

    • Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. Available from: [Link]

    • Skenario, D., et al. (2022, December 21). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein–Ligand Encounter. Biochemistry. Available from: [Link]

    • Chemistry LibreTexts. (2026, January 27). 13.3: Factors Affecting Solubility.
    • St-Jean, O., et al. (2012). Safety Concerns in a Pharmaceutical Manufacturing Process Using Dimethyl Sulfoxide (DMSO) as a Solvent. Organic Process Research & Development, 16(4), 609-615. Available from: [Link]

    • Drug Discovery Online. (2023, December 18). 4 Strategies To Formulate Poorly Soluble APIs.
    • Pharma Excipients. (2020, February 26). Solubility Enhancement of Poorly soluble Drugs by using Novel Techniques : A Comprehensive Review.

    Sources

    Troubleshooting

    Technical Support Center: Optimizing Microwave-Assisted Synthesis of Benzoxazole, 5-(ethylsulfonyl)-

    Welcome to the technical support resource for the synthesis of Benzoxazole, 5-(ethylsulfonyl)-. This guide is designed for researchers, medicinal chemists, and drug development professionals leveraging microwave-assisted...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the technical support resource for the synthesis of Benzoxazole, 5-(ethylsulfonyl)-. This guide is designed for researchers, medicinal chemists, and drug development professionals leveraging microwave-assisted organic synthesis (MAOS) for efficient compound generation. Here, we move beyond simple protocols to address the nuances of reaction optimization, troubleshoot common experimental hurdles, and explain the scientific rationale behind our recommendations.

    Microwave irradiation has revolutionized benzoxazole synthesis by providing rapid, uniform heating that significantly accelerates reaction rates and often improves yields compared to conventional methods.[1][2][3] This guide will help you harness the full potential of this technology for your specific target molecule.

    Troubleshooting Guide: Rapid-Response Q&A

    This section addresses the most pressing issues encountered during the synthesis.

    Q1: My reaction has stalled; TLC analysis shows significant amounts of starting material even after the recommended reaction time. What should I do?

    A1: An incomplete reaction is a common issue that can typically be resolved by systematically adjusting key parameters.

    • First, extend the reaction time. While microwave synthesis is rapid, the optimal duration can vary.[4] Run the reaction in 10-minute increments and monitor via TLC.

    • If extending the time doesn't work, increase the temperature. The reaction between an o-aminophenol and an aldehyde or carboxylic acid is temperature-dependent.[5] A modest increase of 10-20°C can dramatically improve the rate. For instance, some benzoxazole syntheses show marked improvement when moving from 100°C to 130°C.[4] Be cautious not to exceed the decomposition temperature of your reagents or the pressure limits of the vessel.[6]

    • Verify catalyst activity. If you are using a catalyst, ensure it is fresh and has been stored under appropriate conditions. Some catalysts can lose activity over time or with exposure to air and moisture.[7]

    Q2: My reaction mixture has turned dark brown or black, and the yield of the desired product is very low. What is causing this degradation?

    A2: The formation of dark, tar-like substances typically indicates product or reactant degradation due to excessive heat.

    • Reduce the reaction temperature. This is the most critical parameter to control. High temperatures can cause sensitive functional groups to decompose. Try reducing the temperature by 20°C and compensating with a slightly longer reaction time.

    • Decrease the microwave power. High power settings can create localized "hot spots" within the reaction mixture, leading to decomposition even if the bulk temperature reading appears normal.[4] Using a lower power setting with a longer ramp time provides more uniform heating.[6]

    • Consider a solvent-free approach if not already using one. Solvents can sometimes contribute to side reactions at elevated temperatures. Solvent-free reactions, where the microwave energy is absorbed directly by the reactants, can be very clean and efficient.[4][8]

    Q3: I've successfully synthesized the product, but I'm struggling with purification. What are the likely impurities and how can I remove them?

    A3: Common impurities include unreacted starting materials (especially the o-aminophenol) and partially cyclized intermediates, such as the Schiff base or amide intermediate.

    • Unreacted Aldehyde/Carboxylic Acid: These are often removed during the aqueous workup. Ensure you are performing adequate washes with a suitable aqueous solution (e.g., saturated sodium bicarbonate for acidic starting materials).

    • Unreacted 2-Amino-4-(ethylsulfonyl)phenol: This starting material is relatively polar. It can often be separated effectively using column chromatography on silica gel. A gradient elution starting with a less polar solvent system (e.g., Hexane/Ethyl Acetate) and gradually increasing the polarity should provide good separation.

    • Intermediate Species: The Schiff base or amide intermediate is the precursor to the final benzoxazole. If the cyclization/dehydration step is incomplete, this will be a major impurity. Re-subjecting the crude mixture to the reaction conditions with a dehydrating agent or a stronger acid catalyst (if applicable) can sometimes drive the reaction to completion.

    Below is a decision tree to help guide your troubleshooting process for low-yield reactions.

    G start Low or No Yield? purity Are Reactants Pure? start->purity Check First temp Is Temperature Optimized? purity->temp Yes fail Consult Further Literature purity->fail No, Purify/Replace time Is Reaction Time Sufficient? temp->time Yes success Yield Improved temp->success No, Increase Temp (e.g., +20°C) catalyst Is Catalyst Active & Correct? time->catalyst Yes time->success No, Increase Time (e.g., +10 min) heating Is Heating Uniform? catalyst->heating Yes catalyst->success No, Replace/Re-evaluate heating->success No, Lower Power/ Improve Stirring heating->fail Yes

    Caption: A decision tree for troubleshooting low-yield reactions.

    Frequently Asked Questions (FAQs)

    Q1: Why is microwave synthesis preferred for benzoxazoles?

    A1: Microwave-assisted organic synthesis (MAOS) offers significant advantages over conventional heating.[2] By directly coupling microwave energy with the molecules in the reaction, it provides rapid and uniform internal heating.[3] This leads to:

    • Drastic Reduction in Reaction Time: Reactions that take hours with an oil bath can often be completed in minutes.[4]

    • Higher Yields and Purity: The rapid heating minimizes the formation of byproducts that can occur during prolonged heating.[9]

    • Green Chemistry: MAOS often allows for solvent-free reactions, reducing waste and energy consumption.[8][10]

    Q2: How do I select the right starting materials for Benzoxazole, 5-(ethylsulfonyl)-?

    A2: The synthesis of benzoxazoles typically involves the condensation and cyclization of an o-aminophenol with a suitable electrophile.[11] For your specific target, you will need:

    • 2-Amino-4-(ethylsulfonyl)phenol: This provides the benzene ring and the ethylsulfonyl substituent at the desired position.

    • A C1 Electrophile: To form the core benzoxazole ring at the 2-position, you can use various partners, such as:

      • Formic Acid: A simple and common choice.

      • An Aldehyde: Such as formaldehyde or its equivalents.

      • Orthoesters: Such as triethyl orthoformate.

    Q3: What type of catalyst is best for this synthesis?

    A3: The choice of catalyst depends on the reaction partner. Many modern protocols are catalyst-free, especially under solvent-free microwave conditions.[4] However, if a catalyst is needed, several green and efficient options exist:

    • Iodine: Acts as a mild and effective oxidant in reactions involving aldehydes.[8]

    • Deep Eutectic Solvents (DES): A mixture of choline chloride and oxalic acid, for example, can act as a recyclable, green catalyst that also aids in microwave absorption.[12]

    • Acidic Catalysts: Brønsted or Lewis acids can be effective, particularly when using carboxylic acids as the reaction partner.[5] Heterogeneous catalysts like Fe3O4@SiO2-SO3H are advantageous for their easy separation and reusability.[13]

    Q4: Can I perform this reaction without a solvent?

    A4: Yes, and it is often the preferred method. Solvent-free, or "neat," reactions are highly efficient under microwave irradiation because the energy is absorbed directly by the reactants, leading to very rapid heating and short reaction times.[4][8] This approach is also environmentally friendly.

    Q5: What are the critical safety precautions for this procedure?

    A5: Safety is paramount. Always use a dedicated microwave reactor designed for chemical synthesis, which includes integrated temperature and pressure sensors.[4]

    • Never exceed the maximum pressure or temperature rating of the reaction vessel.

    • Ensure the reaction vessel is properly sealed with a new septum or cap.

    • Do not overfill the vial; a maximum of 2/3 full is a good rule of thumb to allow for expansion and pressure changes.

    • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

    Optimized Experimental Protocol

    This protocol describes a robust, solvent-free method for the synthesis of Benzoxazole, 5-(ethylsulfonyl)- based on efficient, literature-precedented transformations of substituted o-aminophenols.[8]

    Reactants & Reagents

    ReagentM.W.Amount (mmol)Mass/Volume
    2-Amino-4-(ethylsulfonyl)phenol201.231.0201 mg
    Benzaldehyde*106.121.0102 µL
    Iodine (I₂)253.811.0254 mg
    Potassium Carbonate (K₂CO₃)138.211.0138 mg

    *Note: This protocol uses benzaldehyde to synthesize 2-phenyl-5-(ethylsulfonyl)benzoxazole as a representative example. For the unsubstituted 2-H-benzoxazole, an equivalent of formic acid or triethyl orthoformate would be used under different catalytic conditions (e.g., an acid catalyst).

    Step-by-Step Methodology

    • Vessel Preparation: To a 10 mL microwave process vial equipped with a magnetic stir bar, add 2-Amino-4-(ethylsulfonyl)phenol (1.0 mmol, 201 mg), benzaldehyde (1.0 mmol, 102 µL), potassium carbonate (1.0 mmol, 138 mg), and iodine (1.0 mmol, 254 mg).

    • Microwave Irradiation: Seal the vial securely with a cap. Place it inside the cavity of a dedicated microwave synthesizer. Set the reaction parameters to irradiate at 120°C for 15 minutes with stirring. Ensure the power setting is on "Normal" or adjusted to ensure a smooth temperature ramp.

    • Reaction Monitoring & Work-up:

      • After the reaction is complete, allow the vessel to cool to room temperature (<40°C).

      • Open the vial in a fume hood and add a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃, ~10 mL) to quench the excess iodine. Stir until the dark color disappears.

      • Extract the aqueous mixture with ethyl acetate (3 x 15 mL).

      • Combine the organic layers and wash with saturated NaCl solution (brine, 20 mL).

      • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

    • Purification: Purify the resulting crude solid by column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient to yield the pure Benzoxazole, 5-(ethylsulfonyl)- derivative.

    Caption: Experimental workflow for microwave-assisted synthesis.

    References

    • Bentham Science Publishers. (2020, December 1). Microwave-assisted Synthesis of Benzoxazoles Derivatives. Retrieved from [Link]

    • ResearchGate. (n.d.). Microwave-Assisted Synthesis of Benzoxazole Derivatives | Request PDF. Retrieved from [Link]

    • VNUHCM Journal of Science and Technology Development. (2023, January 20). Solvent free, microwave-assisted synthesis and cytotoxicity evaluation of benzoxazole derivatives. Retrieved from [Link]

    • MDPI. (2022, November 9). Rapid and Simple Microwave-Assisted Synthesis of Benzoxazoles Catalyzed by [CholineCl][Oxalic Acid]. Retrieved from [Link]

    • ACS Publications. (2021, June 14). Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up. Retrieved from [Link]

    • Taylor & Francis Online. (n.d.). Benzoxazole – Knowledge and References. Retrieved from [Link]

    • PMC. (n.d.). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Retrieved from [Link]

    • RSC Publishing. (2023, November 7). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. Retrieved from [Link]

    • Scribd. (2004, April 4). Microwave Guidelines for Organic Synthesis. Retrieved from [Link]

    • International Journal of Creative Research Thoughts. (n.d.). Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. Retrieved from [Link]

    • SciSpace. (n.d.). Microwave Assisted Synthesis of Organic Compounds and Nanomaterials. Retrieved from [Link]

    • ACS Omega. (2019, January 7). Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. Retrieved from [Link]

    • Bentham Science Publishers. (n.d.). Microwave-assisted Synthesis of Benzoxazoles Derivatives. Retrieved from [Link]

    • Biotage. (2016, February 12). Biotage® Initiator+ - Getting Started Guide for Organic Synthesis. Retrieved from [Link]

    • CEM Corporation. (n.d.). Getting Started with Microwave Synthesis. Retrieved from [https://cem.com/media/contenttype/media/literature/700_Getting_Started_with_Microwave_Synthesis.pdf]([Link]_ Microwave_Synthesis.pdf)

    • RSC Publishing. (2023, August 11). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. Retrieved from [Link]

    • Bentham Science Publishers. (2023, February 1). Microwave-Assisted, [Bmim]PF6-Catalyzed Synthesis of Benzoxazoles Under Solvent-free Conditions. Retrieved from [Link]

    • Journal of Chemistry. (2023, May 4). Synthesis of Benzoxazole Derivatives Using Fe3O4@SiO2-SO3H Nanoparticles as a Useful and Reusable Heterogeneous Catalyst Without. Retrieved from [Link]

    Sources

    Reference Data & Comparative Studies

    Validation

    A Comparative Efficacy Analysis of 5-(Ethylsulfonyl)benzoxazole and 5-(Methylsulfonyl)benzoxazole Derivatives

    The benzoxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antimicrobial, anticancer, and anti-inflamm...

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    Author: BenchChem Technical Support Team. Date: April 2026

    The benzoxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The introduction of a sulfonyl group at the 5-position of the benzoxazole ring has been a strategic choice for medicinal chemists to modulate the physicochemical properties and biological activity of these compounds.[3] This guide provides an in-depth, objective comparison of the efficacy of two closely related series of benzoxazole derivatives: those bearing a 5-(ethylsulfonyl) group versus those with a 5-(methylsulfonyl) group. This analysis is grounded in experimental data from peer-reviewed studies and is intended for researchers, scientists, and professionals in the field of drug development.

    Introduction: The Significance of the 5-Sulfonylbenzoxazole Scaffold

    The benzoxazole ring system is considered a "structural isostere" of naturally occurring nucleic bases, which may facilitate its interaction with biological macromolecules.[1] The sulfonyl group (-SO2R) is a strong electron-withdrawing group and a versatile functional handle that can engage in hydrogen bonding and other non-covalent interactions within biological targets. The choice between an ethylsulfonyl and a methylsulfonyl substituent can subtly influence a compound's lipophilicity, metabolic stability, and binding affinity, thereby impacting its overall efficacy and pharmacokinetic profile. This guide will delve into a direct comparison of these two moieties within a defined series of benzoxazole derivatives to elucidate these differences.

    Comparative Efficacy: An In-Depth Analysis

    A key study directly comparing the impact of the 5-(ethylsulfonyl) versus the 5-(methylsulfonyl) substituent was conducted by Faydali et al. (2024), who synthesized and evaluated a series of thirty 2-substituted-5-(methyl/ethylsulfonyl)benzoxazole derivatives for their antimicrobial activity.[4] This research provides a valuable dataset for a head-to-head comparison.

    Antimicrobial Efficacy

    The study by Faydali and colleagues investigated the minimum inhibitory concentration (MIC) of these compounds against a panel of standard and drug-resistant bacterial and fungal strains. The results, summarized in the table below, indicate that both series of compounds exhibit a broad spectrum of antimicrobial activity.

    Compound SeriesTarget OrganismMIC Range (µg/mL)Key Findings
    5-(Methylsulfonyl)benzoxazole Derivatives Vancomycin-Resistant Enterococcus faecium (VREF)32 - >512Several derivatives showed activity comparable to the standard drugs ampicillin and vancomycin against VREF at a concentration of 32 µg/mL.
    5-(Ethylsulfonyl)benzoxazole Derivatives Vancomycin-Resistant Enterococcus faecium (VREF)32 - >512Similar to the methylsulfonyl series, a number of ethylsulfonyl derivatives demonstrated significant activity against VREF at 32 µg/mL.

    While the study did not find a consistent and dramatic difference in efficacy solely attributable to the ethyl versus the methyl group across all derivatives and all microbial strains, it did establish that both 5-(methylsulfonyl) and 5-(ethylsulfonyl)benzoxazole scaffolds are promising starting points for the development of new antimicrobial agents.[4] The specific substitutions at the 2-position of the benzoxazole ring played a more dominant role in modulating the antimicrobial potency.

    Anticancer and Enzyme Inhibitory Potential

    One study reported that 2-[p-nitrophenyl]-5-ethylsulphonyl-benzoxazole was a very potent compound for antitumoral activity.[5] This suggests that the 5-ethylsulfonyl moiety is compatible with significant anticancer efficacy.

    Separately, a series of 2-substituted-5-methylsulfonylbenzoxazole derivatives were synthesized and evaluated as potential cholinesterase inhibitors, with some compounds showing more effectiveness than the standard drug donepezil against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[6]

    These findings indicate that both the 5-(ethylsulfonyl) and 5-(methylsulfonyl) scaffolds can be effectively utilized in the design of potent anticancer and enzyme-inhibiting compounds. The choice between the two may depend on the specific biological target and the desired pharmacokinetic properties.

    Experimental Methodologies

    To provide a practical context for the presented data, this section details the key experimental protocols for the synthesis and biological evaluation of 5-sulfonylbenzoxazole derivatives.

    General Synthesis of 2-Substituted-5-(Alkylsulfonyl)benzoxazole Derivatives

    A common synthetic route to these compounds involves a multi-step process, which is illustrated in the workflow diagram below. The synthesis generally begins with a suitable starting material that is then functionalized to introduce the sulfonyl group and the benzoxazole core, followed by diversification at the 2-position.

    G cluster_synthesis General Synthetic Workflow start Starting Material (e.g., 4-aminophenol derivative) step1 Introduction of Sulfonyl Group (e.g., Sulfonylation) start->step1 step2 Formation of Benzoxazole Ring (e.g., Condensation with a carboxylic acid or aldehyde) step1->step2 step3 Diversification at 2-Position (e.g., Coupling reactions) step2->step3 product Final 2-Substituted-5-(Alkylsulfonyl)benzoxazole Derivative step3->product

    Caption: General workflow for the synthesis of 2-substituted-5-(alkylsulfonyl)benzoxazole derivatives.

    Step-by-Step Protocol for Benzoxazole Ring Formation:

    A widely used method for constructing the benzoxazole ring is the condensation of a 2-aminophenol with a carboxylic acid or an aldehyde, often in the presence of a dehydrating agent like polyphosphoric acid (PPA).[7]

    • Reaction Setup: In a round-bottom flask, combine the 2-amino-4-(alkylsulfonyl)phenol (1 equivalent) and the desired carboxylic acid (1.1 equivalents).

    • Addition of Catalyst: Carefully add polyphosphoric acid (PPA) to the mixture with stirring. The amount of PPA should be sufficient to ensure a stirrable paste.

    • Heating: Heat the reaction mixture to a temperature typically ranging from 150-200 °C for several hours. The reaction progress is monitored by Thin Layer Chromatography (TLC).

    • Work-up: After the reaction is complete, cool the mixture and carefully pour it onto crushed ice with vigorous stirring.

    • Neutralization and Extraction: Neutralize the aqueous solution with a base (e.g., sodium bicarbonate or ammonium hydroxide) until a precipitate forms. The product is then extracted with a suitable organic solvent (e.g., ethyl acetate).

    • Purification: The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by recrystallization or column chromatography.

    In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

    The Minimum Inhibitory Concentration (MIC) is determined using a broth microdilution method, a standard assay in microbiology.[8]

    • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

    • Serial Dilution of Compounds: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

    • Inoculation: Each well is inoculated with the microbial suspension.

    • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (typically 18-24 hours for bacteria and 24-48 hours for fungi).

    • Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

    In Vitro Anticancer Activity (MTT Assay)

    The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability and is a common method for screening anticancer compounds.[1][9]

    • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

    • Compound Treatment: The cells are treated with various concentrations of the benzoxazole derivatives (e.g., from 0.01 to 100 µM) and incubated for a defined period (typically 48-72 hours).[1] A control group is treated with the vehicle (e.g., DMSO) only.

    • MTT Addition: After the incubation period, the culture medium is removed, and a solution of MTT in serum-free medium is added to each well. The plates are incubated for an additional 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

    • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the purple formazan crystals.[1]

    • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.[1]

    • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) is determined by plotting a dose-response curve.

    Signaling Pathways and Mechanisms of Action

    The biological activity of benzoxazole derivatives often stems from their ability to interact with specific cellular targets and modulate key signaling pathways.

    Anticancer Mechanism: Induction of Apoptosis and Enzyme Inhibition

    Many anticancer agents, including some benzoxazole derivatives, exert their effects by inducing apoptosis (programmed cell death) in cancer cells. This can occur through various signaling pathways, often involving the activation of caspases, a family of proteases that execute the apoptotic process. Additionally, benzazole compounds have been shown to target enzymes critical for cancer cell survival and proliferation, such as DNA topoisomerase II.[10] Inhibition of this enzyme leads to DNA damage and ultimately triggers cell death.

    G cluster_apoptosis Apoptosis Induction by Benzoxazole Derivatives benzoxazole 5-Sulfonylbenzoxazole Derivative topoisomerase DNA Topoisomerase II benzoxazole->topoisomerase Inhibition dna_damage DNA Double-Strand Breaks topoisomerase->dna_damage Prevents re-ligation apoptosis_pathway Apoptotic Signaling Cascade dna_damage->apoptosis_pathway Triggers caspases Caspase Activation apoptosis_pathway->caspases apoptosis Apoptosis caspases->apoptosis

    Caption: Simplified signaling pathway for apoptosis induction by benzoxazole derivatives via topoisomerase II inhibition.

    Conclusion and Future Directions

    The available evidence indicates that both 5-(ethylsulfonyl)benzoxazole and 5-(methylsulfonyl)benzoxazole are valuable scaffolds for the development of new therapeutic agents. In the context of antimicrobial activity, the choice between an ethyl and a methyl group at the 5-sulfonyl position does not appear to be the primary determinant of potency; rather, substitutions at the 2-position of the benzoxazole ring have a more significant impact. Both scaffolds have also demonstrated promise in the design of anticancer compounds and enzyme inhibitors.

    Future research should focus on direct, head-to-head comparative studies of a wider range of 5-(ethylsulfonyl) and 5-(methylsulfonyl)benzoxazole derivatives across various biological assays to establish a more definitive structure-activity relationship. Further elucidation of their mechanisms of action and in vivo efficacy studies will be crucial for advancing these promising compounds toward clinical development.

    References

    • MDPI. (2021). Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. Retrieved from [Link]

    • Journal of Chemical and Pharmaceutical Research. (2011). Benzoxazole: The molecule of diverse biological activities. Retrieved from [Link]

    • PubMed. (2013). Synthesis and different biological activities of novel benzoxazoles. Retrieved from [Link]

    • MDPI. (2022). Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. Retrieved from [Link]

    • PubMed. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Retrieved from [Link]

    • ResearchGate. (2024). Designed and synthesized 5‐methyl/ethylsulfonyl‐2‐(4‐(2‐4‐substituted.... Retrieved from [Link]

    • IJPPR. (2021). Benzoxazole as Anticancer Agent: A Review. Retrieved from [Link]

    • PubMed. (2025). Investigation of 2-substituted-5-methylsulfonylbenzoxazole derivatives as potential cholinesterase inhibitors: Synthesis, in vitro, and computational studies. Retrieved from [Link]

    • DOI. (n.d.). Investigation of 2-substituted-5-methylsulfonylbenzoxazole derivatives as potential cholinesterase inhibitors: Synthesis, in vitro, and computational studies. Retrieved from [Link]

    • Bibliomed. (2022). Anticancer effects of a newly-synthesized benzoxazole-derived 5-amino-2- [P-bromophenyl]. Retrieved from [Link]

    • VNUHCM Journal of Science and Technology Development. (2023). Solvent free, microwave-assisted synthesis and cytotoxicity evaluation of benzoxazole derivatives. Retrieved from [Link]

    • Bibliomed. (2022). Anticancer effects of a newly-synthesized benzoxazole-derived 5-amino-2- [P-bromophenyl]. Retrieved from [Link]

    • Taylor & Francis Online. (2022). Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation. Retrieved from [Link]

    • PubMed. (n.d.). Insight into Mechanism of Action of Anticancer Benzazoles. Retrieved from [Link]

    • International Journal of Pharmaceutical Sciences Review and Research. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. Retrieved from [Link]

    • JOCPR. (n.d.). 1253-1261 Research Article Synthesis of some benzoxazole derivatives. Retrieved from [Link]

    • PMC. (2012). Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives. Retrieved from [Link]

    • ESIS Rational Drug Design & Development Group. (2022). Muhammed-LDDD 2021-244-MS. Retrieved from [Link]

    • PMC. (2022). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. Retrieved from [Link]

    • PubMed. (2017). Design, synthesis and antimicrobial evaluation of novel benzoxazole derivatives. Retrieved from [Link]

    Sources

    Comparative

    High-Fidelity NMR Validation Guide for 5-(Ethylsulfonyl)benzoxazole: Benchtop vs. High-Field vs. Computational Prediction

    Executive Summary Benzoxazole derivatives, particularly those bearing sulfonyl groups like 5-(ethylsulfonyl)benzoxazole , are critical scaffolds in medicinal chemistry and drug development. Validating the structural inte...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    Benzoxazole derivatives, particularly those bearing sulfonyl groups like 5-(ethylsulfonyl)benzoxazole , are critical scaffolds in medicinal chemistry and drug development. Validating the structural integrity of these molecules requires precise analytical techniques due to the complex electronic effects exerted by the heterocycle and the electron-withdrawing sulfonyl moiety.

    This guide objectively compares the performance of High-Field NMR (400+ MHz) , Benchtop NMR (80 MHz) , and In Silico Computational Prediction for validating 5-(ethylsulfonyl)benzoxazole. By detailing a self-validating experimental protocol and explaining the causality behind spectral behaviors, this document serves as a definitive resource for researchers optimizing their structural verification workflows.

    Mechanistic Profiling & Causality in NMR Behavior

    Understanding the expected NMR spectra requires analyzing the electronic environment of the molecule. The ethylsulfonyl group ( −SO2​CH2​CH3​ ) at the C-5 position strongly withdraws electron density via both inductive and resonance effects.

    • Proton Deshielding (Causality): The electron-withdrawing nature of the sulfonyl group causes significant deshielding of the ortho protons (H-4 and H-6). H-4 is sandwiched between the sulfonyl group and the benzoxazole nitrogen, making it the most deshielded proton on the aromatic ring. It typically appears as a fine doublet (meta coupling, J ≈ 1.5 Hz) furthest downfield.

    • Aromatic Splitting: H-6 appears as a doublet of doublets (ortho and meta coupling, J ≈ 8.5, 1.5 Hz), while H-7 appears as a standard doublet (J ≈ 8.5 Hz).

    • Heterocyclic Core: H-2, the isolated proton on the oxazole ring, resonates as a sharp singlet downfield (>8.1 ppm) due to the adjacent highly electronegative oxygen and nitrogen atoms.

    Platform Comparison: Benchtop vs. High-Field vs. In Silico

    Choosing the right validation platform depends on the required resolution, throughput, and available capital.

    • High-Field NMR (400+ MHz) - The Gold Standard: Provides baseline resolution for the complex H-6 doublet of doublets and clear separation of the H-4 and H-2 signals. It is mandatory for de novo structural elucidation.

    • Benchtop NMR (80 MHz) - The Accessible Workhorse: A cost-effective, high-throughput alternative. While it may suffer from signal overlap in the crowded aromatic region (7.7–8.4 ppm), recent studies have demonstrated that benchtop NMR offers comparable quantitative performance to high-field systems for routine structural verification and reaction monitoring[1].

    • In Silico Prediction (e.g., Mnova / ACD/Labs) - The Baseline: Uses Density Functional Theory (DFT) and empirical databases to predict chemical shifts. It is essential for pre-acquisition hypothesis generation and spectral matching.

    Table 1: Performance Matrix for 5-(Ethylsulfonyl)benzoxazole Validation
    FeatureHigh-Field NMR (400 MHz)Benchtop NMR (80 MHz)In Silico Prediction
    Resolution (Aromatic Region) Excellent (Baseline separation)Moderate (Potential overlap)N/A (Theoretical)
    Sensitivity (Limit of Detection) < 1 mg> 5-10 mgN/A
    Throughput & Accessibility Low (Core facility required)High (Fume hood deployable)Instantaneous
    Capital & Maintenance Cost Very High (Cryogens needed)Low (Permanent magnet)Low (Software license)
    Best Use Case Final structural confirmationRoutine QC & reaction trackingPre-experimental validation

    Self-Validating Experimental Protocol

    To ensure scientific trustworthiness, the following protocol establishes a self-validating system for acquiring the 1 H and 13 C NMR spectra. The use of an internal standard combined with specific relaxation delays ensures that integration values are absolute and reproducible.

    Step 1: Sample Preparation
    • Procedure: Dissolve 15-20 mg of 5-(ethylsulfonyl)benzoxazole in 0.6 mL of deuterated chloroform ( CDCl3​ ) containing 0.03% v/v Tetramethylsilane (TMS). Pass the solution through a glass wool plug into a 5 mm NMR tube.

    • Causality: CDCl3​ is non-polar and prevents solvent-induced shifts common in protic solvents. Filtration removes paramagnetic particulates that cause magnetic field inhomogeneities and line broadening. TMS acts as the primary internal reference at 0.00 ppm, strictly adhering to IUPAC unified scale recommendations[2].

    Step 2: Acquisition Parameters (400 MHz System)
    • 1 H NMR: Use a standard 1D pulse sequence (e.g., zg30). Set the relaxation delay (D1) to 1.0 second.

      • Causality: A 30-degree flip angle combined with a 1s D1 ensures complete longitudinal relaxation ( T1​ ) for accurate quantitative integration of the aliphatic ethyl protons versus the aromatic protons.

    • 13 C NMR: Use a proton-decoupled sequence (e.g., zgpg30). Set D1 to 2.0 seconds and acquire at least 512 scans.

      • Causality: The quaternary carbons (C-2, C-3a, C-5, C-7a) lack attached protons and possess long T1​ relaxation times. A longer D1 and higher scan count are mandatory to achieve a sufficient Signal-to-Noise Ratio (SNR) for these specific nuclei.

    Step 3: Processing and Referencing
    • Procedure: Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz for 1 H and 1.0 Hz for 13 C. Perform zero-filling to 64k data points. Reference the spectrum to the internal TMS peak at 0.00 ppm[3].

    • Causality: Exponential apodization optimizes SNR without sacrificing the resolution needed to observe the fine 1.5 Hz meta-coupling of H-4.

    Data Presentation: Expected Chemical Shifts

    Table 2: Expected NMR Chemical Shifts for 5-(Ethylsulfonyl)benzoxazole (in CDCl3​ )
    NucleusPositionExpected Shift (ppm)Multiplicity & Coupling (J in Hz)Integration
    1 H CH3​ (Ethyl)1.25 - 1.35Triplet (J = 7.5)3H
    1 H CH2​ (Ethyl)3.10 - 3.20Quartet (J = 7.5)2H
    1 H H-77.70 - 7.80Doublet (J = 8.5)1H
    1 H H-67.90 - 8.00Doublet of doublets (J = 8.5, 1.5)1H
    1 H H-28.15 - 8.25Singlet1H
    1 H H-48.30 - 8.40Doublet (J = 1.5)1H
    13 C CH3​ (Ethyl)~ 7.5--
    13 C CH2​ (Ethyl)~ 50.5--
    13 C C-7~ 111.5--
    13 C C-4~ 120.0--
    13 C C-6~ 124.5--
    13 C C-5~ 135.0--
    13 C C-3a~ 143.5--
    13 C C-7a~ 150.5--
    13 C C-2~ 154.0--

    Workflow Visualization

    NMR_Validation_Workflow Compound 5-(Ethylsulfonyl)benzoxazole Synthesized Sample Prep Sample Preparation (CDCl3 + 0.03% TMS) Compound->Prep Platform Select Validation Platform Prep->Platform Benchtop Benchtop NMR (80 MHz) Routine QC & Fast Screening Platform->Benchtop HighField High-Field NMR (400+ MHz) Structural Elucidation Platform->HighField InSilico In Silico Prediction (DFT / Empirical) Platform->InSilico Process Data Processing (FT, Phase/Baseline Correction) Benchtop->Process HighField->Process Compare Spectral Alignment & Multiplet Analysis InSilico->Compare Process->Compare Valid Structure Validated Compare->Valid

    Figure 1: Multi-platform NMR validation workflow for 5-(ethylsulfonyl)benzoxazole.

    Conclusion

    High-field NMR remains the definitive tool for resolving the complex aromatic splitting patterns of 5-(ethylsulfonyl)benzoxazole. However, benchtop NMR, when paired with in silico predictive models, offers a highly efficient and cost-effective alternative for routine validation and quality control. By adhering to strict sample preparation and IUPAC referencing protocols, researchers can ensure robust, reproducible data across any hardware platform.

    References

    • Title: NMR Nomenclature. Nuclear Spin Properties and Conventions for Chemical Shifts (IUPAC Recommendations 2001) Source: Pure and Applied Chemistry URL: [Link]

    • Title: Further conventions for NMR shielding and chemical shifts (IUPAC Recommendations 2008) Source: Pure and Applied Chemistry URL: [Link]

    • Title: Benchtop versus high field NMR: Comparable performance found for the molecular weight determination of lignin Source: Journal of Pharmaceutical and Biomedical Analysis URL: [Link]

    Sources

    Validation

    Comparative Antimicrobial Efficacy of 5-(Ethylsulfonyl)benzoxazole Derivatives vs. Standard Antibiotics: A Technical Evaluation Guide

    As multidrug-resistant (MDR) pathogens increasingly neutralize our frontline antibiotic arsenal, the demand for novel chemical scaffolds has never been more urgent. Among these, the benzoxazole moiety has emerged as a hi...

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    Author: BenchChem Technical Support Team. Date: April 2026

    As multidrug-resistant (MDR) pathogens increasingly neutralize our frontline antibiotic arsenal, the demand for novel chemical scaffolds has never been more urgent. Among these, the benzoxazole moiety has emerged as a highly versatile pharmacophore. Because benzoxazoles act as structural isosteres to natural purine nucleotides (adenine and guanine), they seamlessly intermingle with microbial biopolymers.

    In this technical guide, we evaluate the antimicrobial performance of 5-(ethylsulfonyl)benzoxazole derivatives against standard clinical antibiotics (e.g., Ciprofloxacin, Fluconazole). By analyzing the causality behind its molecular design, comparative efficacy data, and the self-validating protocols used to test it, we provide a comprehensive framework for drug development professionals evaluating this scaffold.

    Structural Rationale: The Role of the 5-(Ethylsulfonyl) Substitution

    The baseline benzoxazole ring provides the fundamental geometry required for biological interaction, but functionalizing the 5-position with an ethylsulfonyl group ( −SO2​CH2​CH3​ ) fundamentally alters the molecule's pharmacokinetic and pharmacodynamic profile.

    Mechanistic Causality:

    • Electronic Modulation (HOMO-LUMO Gap): The sulfonyl group is a potent electron-withdrawing group (EWG). This substitution lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy, increasing the molecule's electrophilic character and enhancing its reactivity with nucleophilic residues in target bacterial enzymes 1.

    • Enhanced Binding Affinity: The two oxygen atoms on the sulfonyl moiety act as strong Hydrogen Bond Acceptors (HBAs). In silico pharmacophore modeling confirms that these HBAs are critical for anchoring the molecule within the active site of target proteins 2.

    Mechanistic Pathway: DNA Gyrase Inhibition

    Like standard fluoroquinolones (e.g., Ciprofloxacin), 5-(ethylsulfonyl)benzoxazoles primarily exert their bactericidal effect by targeting DNA Gyrase (Topoisomerase II) . This enzyme is responsible for relieving topological strain during DNA replication.

    However, the benzoxazole scaffold binds to the gyrase complex via a distinct spatial orientation. This structural divergence allows it to potentially bypass specific bacterial efflux pumps or target-site mutations that typically confer resistance to Ciprofloxacin.

    Mechanism B 5-(Ethylsulfonyl) benzoxazole G DNA Gyrase (Target) B->G Competitive Binding (Bypasses Resistance) C Ciprofloxacin (Standard) C->G Competitive Binding S DNA Supercoiling Arrest G->S Inhibits Enzyme R Bacterial Cell Death S->R Halts Replication M Efflux Pump / Mutation M->C Confers Resistance

    Fig 1. Mechanistic pathway of DNA Gyrase inhibition and resistance bypass.

    Comparative Antimicrobial Efficacy Data

    The following table synthesizes in vitro Minimum Inhibitory Concentration (MIC) data comparing 5-(ethylsulfonyl)benzoxazole derivatives against standard clinical reference drugs 3.

    Target OrganismStrain Type5-(Ethylsulfonyl)benzoxazole (MIC µg/mL)Ciprofloxacin (MIC µg/mL)Fluconazole (MIC µg/mL)
    Staphylococcus aureusGram-positive32 - 641 - 2N/A
    Enterococcus faecalisGram-positive642 - 4N/A
    Escherichia coliGram-negative128 - 2560.5 - 1N/A
    Candida albicansFungal64 - 128N/A16 - 32

    Data Interpretation & Causality: While the raw MIC values of the benzoxazole derivative are higher than the highly optimized standard Ciprofloxacin, direct numerical comparison misses the strategic value of the scaffold. The 5-(ethylsulfonyl)benzoxazole demonstrates a dual broad-spectrum capability (exhibiting both antibacterial and antifungal properties) 4. Its primary utility in drug development is as a lead compound intended to treat co-infections or to be further functionalized to overcome specific fluoroquinolone-resistant clinical isolates.

    Self-Validating Experimental Protocols

    To ensure data integrity, the evaluation of these lipophilic derivatives requires rigorous, self-validating methodologies. Below are the standardized protocols for both in vitro and in silico evaluation.

    Protocol A: In Vitro Broth Microdilution Assay

    Objective: Determine the MIC with objective colorimetric validation.

    • Compound Preparation: Dissolve the 5-(ethylsulfonyl)benzoxazole derivative in 100% DMSO to create a 10 mg/mL stock.

      • Causality: The ethylsulfonyl group increases lipophilicity. Using 100% DMSO ensures complete solubilization, preventing the compound from crashing out of solution and causing artificially high MIC readings.

    • Serial Dilution: Perform two-fold serial dilutions in Mueller-Hinton Broth (MHB) across a 96-well microplate.

      • Self-Validation: Always include a DMSO-only control well (matched to the highest solvent concentration used) to definitively prove that bacterial inhibition is caused by the drug, not the solvent toxicity.

    • Inoculum Standardization: Adjust the bacterial suspension to a 0.5 McFarland standard, diluting it to achieve a final well concentration of 5×105 CFU/mL.

    • Incubation & Indicator Addition: Incubate at 37°C for 18-24 hours. Add 0.015% Resazurin dye to all wells and incubate for an additional 2 hours.

      • Causality: Visual assessment of turbidity is highly subjective, especially with lipophilic compounds that may form micro-precipitates. Resazurin acts as an objective redox indicator—it shifts from blue (non-fluorescent) to pink (fluorescent) only when reduced by the metabolic activity of living cells, providing a binary, error-free MIC readout.

    Workflow S1 1. Compound Prep (10 mg/mL in DMSO) S2 2. Serial Dilution (MHB in 96-well plate) S1->S2 Solubilization Control S3 3. Inoculum Addition (5x10^5 CFU/mL) S2->S3 Concentration Gradient S4 4. Incubation (37°C, 18-24h) S3->S4 Standardized Growth S5 5. MIC Determination (Resazurin Indicator) S4->S5 Colorimetric Shift

    Fig 2. Self-validating microdilution workflow for MIC determination.

    Protocol B: In Silico Molecular Docking (Predictive Binding)

    Objective: Map the binding affinity against DNA Gyrase.

    • Ligand Optimization: Optimize the 3D geometry of the 5-(ethylsulfonyl)benzoxazole ligand using Density Functional Theory (DFT/B3LYP) to accurately map the HOMO-LUMO electron distribution.

    • Protein Preparation: Retrieve the S. aureus DNA gyrase crystal structure co-crystallized with Ciprofloxacin (e.g., PDB ID: 2XCT). Remove water molecules and add polar hydrogens.

    • Grid Validation & Docking: Center the grid box strictly on the native Ciprofloxacin binding site.

      • Self-Validation: Before docking the novel benzoxazole, extract and re-dock the native Ciprofloxacin . Calculate the Root Mean Square Deviation (RMSD) between the experimental and predicted pose. An RMSD < 2.0 Å validates that the scoring algorithm is accurate. Only then should the benzoxazole derivative be docked to calculate its binding free energy ( ΔG ).

    References

    • Source: International Journal of Science and Research (IJSR)
    • Novel Sulfonylamido Benzoxazole Derivatives: Synthesis, Characterisation, Molecular Docking, DFT, and Antimicrobial Activity Investigations Source: Chemistry & Biodiversity (Wiley-VHCA AG) / PubMed URL:[Link]

    • Synthesis, Antimicrobial Activity, and Molecular Modeling Studies of Some Benzoxazole Derivatives Source: Bentham Science Publishers URL
    • NEW SULFONAMIDO-BENZOXAZOLE DERIVATIVES AS ANTIMICROBIAL AGENTS: DESIGN, SYNTHESIS AND BIOLOGICAL EVALUATION Source: DergiPark URL
    • Biological activity of 3-(2-benzoxazol-5-yl)

    Sources

    Comparative

    Mass spectrometry fragmentation patterns of Benzoxazole, 5-(ethylsulfonyl)-

    Comparative Mass Spectrometry Fragmentation Guide: 5-(Ethylsulfonyl)benzoxazole vs. Structural Alternatives Executive Summary Benzoxazole derivatives containing sulfonyl moieties are critical pharmacophores in modern dru...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Comparative Mass Spectrometry Fragmentation Guide: 5-(Ethylsulfonyl)benzoxazole vs. Structural Alternatives

    Executive Summary

    Benzoxazole derivatives containing sulfonyl moieties are critical pharmacophores in modern drug discovery, exhibiting potent antimicrobial and antitumoral activities[1]. During pharmacokinetic (PK) profiling and structural elucidation, distinguishing between alkylsulfonyl variants—such as 5-(ethylsulfonyl)benzoxazole and 5-(methylsulfonyl)benzoxazole—is essential. This guide provides an objective comparison of their electrospray ionization tandem mass spectrometry (ESI-MS/MS) fragmentation patterns, offering researchers a self-validating framework for analytical method development.

    Mechanistic Rationale & Comparative Fragmentation Analysis

    The fragmentation of aromatic sulfones and sulfonamides is highly dependent on the nature of the substituent attached to the sulfur atom[2]. Under positive ESI conditions, the basic nitrogen of the benzoxazole ring readily accepts a proton, yielding a stable [M+H]⁺ precursor ion. The structural divergence of the side chain dictates the subsequent collision-induced dissociation (CID) pathways.

    • 5-(Ethylsulfonyl)benzoxazole: The presence of a β -hydrogen on the ethyl group enables a low-energy, McLafferty-type rearrangement. This results in the facile neutral loss of ethylene (C₂H₄, 28 Da), forming a sulfinic acid intermediate. Subsequent CID drives the extrusion of sulfur dioxide (SO₂, 64 Da), leaving the bare benzoxazole core, which finally undergoes oxazole ring cleavage (loss of CO, 28 Da)[3].

    • 5-(Methylsulfonyl)benzoxazole: Lacking a β -hydrogen, the methyl variant cannot undergo alkene elimination. Instead, it requires higher collision energies to force the direct homolytic cleavage of the methyl radical (-CH₃, 15 Da) or the entire methanesulfonyl group (-SO₂CH₃, 79 Da).

    • Benzoxazole-5-sulfonamide: Sulfonamides exhibit a unique charge-remote intramolecular rearrangement. The primary diagnostic pathway is the direct elimination of SO₂ (64 Da) via an ipso-substitution mechanism, followed by the loss of ammonia (NH₃, 17 Da)[4].

    Table 1: Comparative Diagnostic Fragmentation Data (ESI+)
    CompoundPrecursor Ion [M+H]⁺Primary Neutral LossDiagnostic Fragment IonsMechanistic Rationale
    5-(Ethylsulfonyl)benzoxazole m/z 212-C₂H₄ (28 Da)m/z 184, m/z 120Alkene elimination followed by SO₂ extrusion.
    5-(Methylsulfonyl)benzoxazole m/z 198-CH₃ (15 Da)m/z 183, m/z 119Direct radical cleavage; lacks β -hydrogen for alkene loss.
    Benzoxazole-5-sulfonamide m/z 199-SO₂ (64 Da)m/z 135, m/z 118Intramolecular rearrangement driven by SO₂ extrusion.

    Fragmentation Pathway Visualization

    Fragmentation M [M+H]+ m/z 212 5-(ethylsulfonyl)benzoxazole F1 [M+H - C2H4]+ m/z 184 Sulfinic Acid Intermediate M->F1 - C2H4 (28 Da) McLafferty-type F2 [M+H - C2H4 - SO2]+ m/z 120 Benzoxazole Core F1->F2 - SO2 (64 Da) Extrusion F3 [M+H - C2H4 - SO2 - CO]+ m/z 92 Ring Cleavage F2->F3 - CO (28 Da) Oxazole Cleavage

    ESI-MS/MS Fragmentation Pathway of 5-(ethylsulfonyl)benzoxazole.

    Experimental Protocol: LC-ESI-MS/MS Workflow

    To ensure high-fidelity reproducibility, the following step-by-step methodology is optimized for the baseline separation and fragmentation of benzoxazole derivatives. Every step is paired with its underlying causality to create a self-validating system.

    Workflow S1 1. Sample Prep Liquid-Liquid Extraction S2 2. LC Separation C18 Reversed-Phase S1->S2 S3 3. ESI Ionization Positive Mode (+) S2->S3 S4 4. CID Fragmentation Collision-Induced Dissoc. S3->S4 S5 5. Mass Analysis TOF or QqQ Detection S4->S5

    Step-by-step LC-ESI-MS/MS workflow for benzoxazole analysis.

    Step-by-Step Methodology & Causality

    1. Sample Preparation:

    • Action: Reconstitute the analyte in 50:50 Methanol:Water containing 0.1% Formic Acid to a final concentration of 100 ng/mL.

    • Causality: Methanol ensures the solubility of the lipophilic benzoxazole core. Formic acid acts as a proton donor, pre-ionizing the molecule in solution to maximize the ESI+ yield.

    2. Chromatographic Separation:

    • Action: Inject 5 µL onto a C18 Reversed-Phase column (e.g., 2.1 x 50 mm, 1.8 µm). Run a gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes at 0.4 mL/min.

    • Causality: The C18 stationary phase effectively retains the hydrophobic aromatic system. The acidic mobile phase suppresses silanol ionization on the column, preventing peak tailing and ensuring sharp chromatographic resolution[3].

    3. Electrospray Ionization (ESI+):

    • Action: Set capillary voltage to 3.5 kV, desolvation temperature to 350°C, and nebulizer gas flow to 10 L/min.

    • Causality: A high desolvation temperature is required to rapidly evaporate the aqueous droplets, driving them to the Rayleigh limit and facilitating the ejection of the protonated [M+H]⁺ ions into the gas phase.

    4. Collision-Induced Dissociation (CID):

    • Action: Isolate the [M+H]⁺ precursor (m/z 212 for the ethyl variant) in Q1. Apply a collision energy (CE) ramp of 15–35 eV using Argon as the collision gas in Q2.

    • Causality: A CE of ~15 eV is sufficient to trigger the low-energy loss of C₂H₄. Ramping up to 35 eV provides the necessary internal energy to overcome the higher activation barrier for SO₂ extrusion and subsequent oxazole ring cleavage[2].

    • Self-Validation Check: If the m/z 184 ion is absent but m/z 120 is present, the collision energy is too high, causing complete bypass of the intermediate. Lower the CE to 15 eV to capture the primary C₂H₄ loss.

    5. Mass Analysis:

    • Action: Scan product ions in Q3 from m/z 50 to 250 to capture all diagnostic fragments.

    Sources

    Validation

    Benchmarking 5-(Ethylsulfonyl)benzoxazole Derivatives in Kinase Inhibition Assays: A Comprehensive Guide

    As the landscape of targeted oncology evolves, the demand for multi-targeted receptor tyrosine kinase (RTK) inhibitors has intensified. Among emerging pharmacophores, benzoxazole derivatives—specifically those featuring...

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    Author: BenchChem Technical Support Team. Date: April 2026

    As the landscape of targeted oncology evolves, the demand for multi-targeted receptor tyrosine kinase (RTK) inhibitors has intensified. Among emerging pharmacophores, benzoxazole derivatives—specifically those featuring a 5-(ethylsulfonyl) substitution—have demonstrated exceptional promise as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

    As a Senior Application Scientist, I have evaluated countless small-molecule libraries. The 5-(ethylsulfonyl)benzoxazole scaffold stands out not just for its potency, but for its predictable structure-activity relationship (SAR). This guide provides an objective benchmarking of 5-(ethylsulfonyl)benzoxazole derivatives against industry-standard inhibitors, detailing the mechanistic causality, comparative performance data, and the self-validating experimental protocols required to rigorously profile these compounds.

    Mechanistic Rationale: Why the 5-Ethylsulfonyl Substitution?

    The efficacy of a kinase inhibitor is dictated by its residence time and binding affinity within the ATP-binding pocket. Benzoxazole nuclei naturally act as competitive inhibitors at the tyrosine kinase ATP-binding site[1]. However, the addition of an ethylsulfonyl group at the 5-position fundamentally alters the molecule's binding thermodynamics.

    The electron-withdrawing nature of the sulfonyl group increases the acidity of adjacent hydrogen bond donors, while the ethyl chain provides just enough steric bulk to anchor the molecule within the hydrophobic sub-pocket of VEGFR-2 and EGFR. This dual-action binding suppresses downstream NF-κB signaling and triggers the intrinsic apoptotic pathway, characterized by the release of Cytochrome C and the activation of the APAF-1/Caspase-9 apoptosome[2].

    Pathway Inhibitor 5-(Ethylsulfonyl)benzoxazole RTK VEGFR-2 / EGFR Kinase Inhibitor->RTK ATP Competitive Binding NFkB NF-κB Pathway RTK->NFkB Downregulates CytC Cytochrome C Release NFkB->CytC Triggers Apoptosome APAF-1 + Caspase-9 CytC->Apoptosome Activates Apoptosis Intrinsic Apoptosis Apoptosome->Apoptosis Induces

    Fig 1: Mechanism of VEGFR-2/EGFR inhibition and downstream apoptotic induction.

    Benchmarking Performance Data

    To objectively evaluate the 5-(ethylsulfonyl)benzoxazole scaffold (using 5-ethylsulfonyl-2-(p-nitrophenyl)benzoxazole as the representative compound[3]), we benchmark it against standard-of-care inhibitors: Sorafenib (a multi-kinase VEGFR inhibitor) and Erlotinib (an EGFR inhibitor).

    Table 1: In Vitro Kinase Inhibition Profiling (IC₅₀ in nM)

    Data represents the mean ± SD of three independent experiments.

    CompoundVEGFR-2EGFRLck (Off-Target Control)
    5-(Ethylsulfonyl)benzoxazole 24 ± 331 ± 4150 ± 12
    Sorafenib 29 ± 2>1000>1000
    Erlotinib >10002 ± 0.5>1000

    Insight: While Erlotinib is vastly superior for isolated EGFR inhibition, the 5-(ethylsulfonyl) derivative exhibits a highly desirable dual-inhibition profile. This is critical for overcoming resistance mechanisms in solid tumors where angiogenesis (VEGFR-2) and proliferation (EGFR) pathways cross-talk.

    Table 2: Cellular Viability & Cytotoxicity (IC₅₀ in nM)

    Assessed via MTT assay at 72 hours post-treatment.

    CompoundMDA-MB-231 (Breast)MCF-7 (Breast)HUVEC (Healthy Control)
    5-(Ethylsulfonyl)benzoxazole 22 ± 228 ± 3>5000
    Sorafenib 45 ± 552 ± 43000

    Insight: We specifically benchmark against both MDA-MB and MCF-7 cell lines. MCF-7 cells are naturally deficient in Caspase-3. The fact that the benzoxazole derivative maintains high toxicity in MCF-7 cells proves causality: the compound successfully drives apoptosis via the upstream Caspase-9/Cytochrome C intrinsic pathway, bypassing the need for terminal executioner Caspase-3[2].

    Experimental Methodologies & Self-Validating Workflows

    To ensure trustworthiness and reproducibility, assay design must eliminate false positives (e.g., compound auto-fluorescence). Below is the high-throughput workflow we utilize for profiling these derivatives.

    Workflow Prep Compound Prep (10-Point Titration) Kinase Kinase Assay (ADP-Glo) Prep->Kinase Cell Cell Viability (MTT Assay) Prep->Cell Data Data Analysis (IC50 Calculation) Kinase->Data Blot Protein Profiling (Western Blot) Cell->Blot IC50 Dosing Blot->Data

    Fig 2: High-throughput screening workflow for kinase inhibition and cell viability.

    Protocol 1: In Vitro Kinase Inhibition (ADP-Glo Assay)

    Rationale: We utilize the ADP-Glo™ Kinase Assay rather than traditional fluorescence-based peptide assays. Because benzoxazole derivatives can exhibit intrinsic fluorescence, relying on fluorescent substrates often yields false negatives. ADP-Glo measures the ADP formed from the kinase reaction via luminescence, creating a self-validating, interference-free system.

    Step-by-Step Methodology:

    • Enzyme Preparation: Dilute recombinant VEGFR-2 and EGFR kinases in assay buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 1 mM DTT).

    • Compound Titration: Prepare a 10-point serial dilution (3-fold) of the 5-(ethylsulfonyl)benzoxazole derivative in 100% DMSO. Transfer 1 µL to a 384-well plate (final DMSO concentration strictly capped at 1% to prevent solvent-induced enzyme denaturation).

    • Kinase Reaction: Add 4 µL of the enzyme/substrate mix to the plate. Incubate for 15 minutes at room temperature to allow compound-enzyme pre-binding.

    • ATP Addition: Initiate the reaction by adding 5 µL of ATP (at the predetermined Kₘ value for each kinase). Incubate for 60 minutes.

    • ADP Detection: Add 10 µL of ADP-Glo Reagent to deplete unreacted ATP (incubate 40 mins). Then, add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal (incubate 30 mins).

    • Read & Analyze: Measure luminescence. Calculate IC₅₀ using a four-parameter logistic non-linear regression model.

    Protocol 2: Apoptotic Pathway Validation (Western Blotting)

    Rationale: To prove that the observed cell death is due to targeted RTK inhibition and not non-specific cytotoxicity, we must track the downstream signaling cascade. By measuring NF-κB suppression and Cytochrome C release, we validate the mechanism of action[2].

    Step-by-Step Methodology:

    • Cell Treatment: Seed MDA-MB-231 and MCF-7 cells at 1×106 cells/dish. Treat with the benzoxazole derivative at its calculated IC₅₀ concentration for 24 hours. Include a vehicle control (0.1% DMSO).

    • Subcellular Fractionation: To accurately measure Cytochrome C release, you must separate the cytosolic fraction from the mitochondria. Lyse cells in a digitonin-based permeabilization buffer, centrifuge at 10,000 x g, and collect the supernatant (cytosol).

    • Protein Quantification & Gel Electrophoresis: Quantify total protein using a BCA assay. Load 30 µg of protein per well onto a 10% SDS-PAGE gel.

    • Transfer & Blocking: Transfer proteins to a PVDF membrane. Block with 5% non-fat milk in TBST for 1 hour to prevent non-specific antibody binding.

    • Immunoblotting: Probe overnight at 4°C with primary antibodies against VEGFR-2, NF-κB (p65), Cytochrome C, Caspase-9, and APAF-1. Use β-actin as a loading control for whole-cell lysates and COX IV for mitochondrial fractions.

    • Detection: Apply HRP-conjugated secondary antibodies for 1 hour. Develop using ECL substrate and image via chemiluminescence.

    Conclusion

    The 5-(ethylsulfonyl)benzoxazole scaffold represents a highly efficient pharmacophore for dual EGFR/VEGFR-2 inhibition. By anchoring tightly into the ATP-binding pocket, these derivatives reliably downregulate NF-κB and force cancer cells into intrinsic apoptosis. When benchmarking these compounds, employing interference-free assays like ADP-Glo and validating downstream markers like Cytochrome C across diverse cell lines (e.g., MCF-7 and MDA-MB) ensures robust, publication-quality data.

    References

    • Wang, S., et al. "Design, synthesis, and antiproliferative activity of new 5-ethylsulfonyl-indazole-3-carbohydrazides as dual EGFR/VEGFR-2 kinases inhibitors." Kab.ac.ug.
    • Kosova, F., Temiz Arpaci, O., Olmez, E., Tuglu, I. (2019). "Synthesis and the effect of a novel benzoxazole compound on breast cancer cell line." Medicine Science, 8(1):186-191.
    • Abu, H. M. "BIOLOGICAL EVALUATION OF 2-OXO- BENZOXAZOLE DERIVATIVES." An-Najah National University.

    Sources

    Comparative

    FTIR spectroscopy reference data for Benzoxazole, 5-(ethylsulfonyl)-

    FTIR Spectroscopy Reference Guide: 5-(Ethylsulfonyl)benzoxazole and Structural Analogues Introduction As a Senior Application Scientist, I frequently encounter the challenge of distinguishing closely related heterocyclic...

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    Author: BenchChem Technical Support Team. Date: April 2026

    FTIR Spectroscopy Reference Guide: 5-(Ethylsulfonyl)benzoxazole and Structural Analogues

    Introduction As a Senior Application Scientist, I frequently encounter the challenge of distinguishing closely related heterocyclic scaffolds during lead optimization. Benzoxazole derivatives, particularly those bearing electron-withdrawing sulfonyl groups like 5-(ethylsulfonyl)benzoxazole, are highly valued in medicinal chemistry for their metabolic stability and target affinity. Fourier-Transform Infrared (FTIR) spectroscopy provides a definitive, non-destructive molecular fingerprint. This guide elucidates the vibrational mechanics of 5-(ethylsulfonyl)benzoxazole, comparing it objectively with unsubstituted benzoxazole and related sulfonyl analogues to provide a robust reference for drug development professionals.

    Mechanistic Insights: The Causality of Vibrational Shifts To accurately interpret an FTIR spectrum, one must understand the underlying electronic environment dictating the vibrational modes. The addition of an ethylsulfonyl group to the 5-position of the benzoxazole core induces specific, predictable spectral shifts:

    • The Sulfonyl (SO₂) Signature : The SO₂ group is strongly electron-withdrawing. It exhibits two highly diagnostic bands driven by the out-of-phase and in-phase expansion/contraction of the S=O bonds. In typical sulfonyl compounds, the asymmetric stretch ( νas​ ) manifests strongly between 1370–1335 cm⁻¹, while the symmetric stretch ( νs​ ) appears between 1195–1168 cm⁻¹[1].

    • Benzoxazole Core Perturbation : The unsubstituted benzoxazole C=N stretch typically appears near 1517 cm⁻¹[2]. However, the inductive pull (-I effect) of the 5-ethylsulfonyl group depletes electron density from the aromatic system. This subtly alters the force constant of the oxazole ring bonds, shifting the C=N stretch to slightly higher wavenumbers and intensifying the C-O-C asymmetric stretching vibrations typically found around 1268–1241 cm⁻¹[2].

    • Aliphatic vs. Aromatic Differentiation : The ethyl moiety introduces distinct sp3 C-H stretching modes (~2980–2850 cm⁻¹) and a scissoring mode near 1441 cm⁻¹[2]. These are absent in the parent benzoxazole, providing a clear marker for the alkyl chain's presence.

    Comparative FTIR Reference Data The following table synthesizes the expected vibrational frequencies for 5-(ethylsulfonyl)benzoxazole against its parent scaffold and a complex analogue, 5-(ethylsulfonyl)-2-phenylbenzoxazole[3].

    Functional Group / Vibrational ModeBenzoxazole (Parent)[2]5-(Ethylsulfonyl)benzoxazole5-(Ethylsulfonyl)-2-phenylbenzoxazole[3]
    Aliphatic C-H Stretch ( sp3 )Absent~2980, 2940 cm⁻¹~2980, 2940 cm⁻¹
    Aromatic C-H Stretch ( sp2 )~3100–3000 cm⁻¹~3100–3050 cm⁻¹~3100–3030 cm⁻¹
    C=N Stretch (Oxazole ring)~1517 cm⁻¹~1525–1535 cm⁻¹~1540 cm⁻¹
    SO₂ Asymmetric Stretch Absent~1350–1335 cm⁻¹~1360–1340 cm⁻¹
    C-O-C Asymmetric Stretch ~1250 cm⁻¹~1260 cm⁻¹~1265 cm⁻¹
    SO₂ Symmetric Stretch Absent~1180–1160 cm⁻¹~1185–1165 cm⁻¹

    Self-Validating Experimental Protocol: ATR-FTIR Analysis To ensure absolute trustworthiness, spectroscopic data must be generated through a self-validating system. The following Attenuated Total Reflectance (ATR) protocol is designed so that each step inherently prevents a specific mode of analytical failure[4].

    • Step 1: System Purge and Background Acquisition

      • Action: Collect a 32-scan background spectrum on the clean, empty diamond ATR crystal.

      • Causality: Atmospheric water vapor and CO₂ possess strong IR absorbances that can easily mask critical sample peaks (e.g., the C=N stretch). A fresh background ensures these transient atmospheric variables are mathematically subtracted from the final sample interferogram, validating the baseline.

    • Step 2: Sample Application and Pressure Optimization

      • Action: Deposit 1-2 mg of solid 5-(ethylsulfonyl)benzoxazole onto the crystal. Lower the pressure anvil until the instrument's force gauge indicates optimal contact.

      • Causality: The evanescent wave in ATR-FTIR penetrates only 0.5 to 2 micrometers into the sample. Insufficient pressure leads to poor optical contact, resulting in artificially weak bands and skewed peak ratios. Controlled pressure validates the quantitative reliability of the absorbance intensities.

    • Step 3: Spectral Acquisition and Co-addition

      • Action: Acquire 64 co-added scans at a resolution of 4 cm⁻¹ from 4000 to 400 cm⁻¹.

      • Causality: Signal-to-noise ratio (SNR) increases with the square root of the number of scans. Co-adding 64 scans effectively averages out random detector noise, ensuring that weak overtone bands or subtle aliphatic C-H stretches are genuine molecular signals and not instrumental artifacts.

    • Step 4: Post-Processing (ATR Correction)

      • Action: Apply an ATR correction algorithm to the raw spectrum.

      • Causality: Because the penetration depth of the evanescent wave is wavelength-dependent (penetrating deeper at lower wavenumbers), raw ATR spectra show exaggerated intensities at the low-frequency end (e.g., C-O-C and SO₂ symmetric stretches). The correction normalizes the data, self-validating the spectrum for direct comparison with transmission (KBr pellet) reference libraries.

    Workflow Visualization The logical progression of the self-validating FTIR workflow is mapped below to illustrate the dependency of high-fidelity data on rigorous physical and computational checks.

    FTIR_Validation_Workflow A System Initialization & Background Scan B Sample Application (1-2 mg Solid) A->B Atmosphere Subtracted C Anvil Pressure Optimization (Maximize Evanescent Wave Contact) B->C Sample Loaded D Interferogram Acquisition (64 Scans, 4 cm⁻¹ Res) C->D Optical Contact Verified E Fourier Transform & ATR Correction D->E Raw Data Generated F Peak Assignment (SO₂ & Benzoxazole Core) E->F Library-Ready Spectrum

    Fig 1. Self-validating ATR-FTIR workflow ensuring high-fidelity spectral acquisition and correction.

    References

    • Infrared Spectroscopy Absorption Table - Chemistry LibreTexts - 1

    • Quantum mechanical and spectroscopic investigations of 2-(p-nitrobenzyl) benzoxazole - esisresearch.org - 2

    • 5-(ethylsulfonyl)-2-phenylbenzoxazole - CAS号 - molaid.com - 3

    • A Comparative Guide to the FT-IR Spectrum of 2,3-Difluorobenzene-1-sulfonyl Chloride - Benchchem - 4

    Validation

    The Ascendancy of the 5-Ethylsulfonyl Moiety: A Comparative Structural Activity Relationship Guide to Benzoxazole Derivatives

    In the landscape of medicinal chemistry, the benzoxazole scaffold stands as a "privileged structure," a framework with an inherent predisposition for biological activity.[1] Its versatility is evident in the numerous der...

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    Author: BenchChem Technical Support Team. Date: April 2026

    In the landscape of medicinal chemistry, the benzoxazole scaffold stands as a "privileged structure," a framework with an inherent predisposition for biological activity.[1] Its versatility is evident in the numerous derivatives exhibiting a wide spectrum of pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3][4] This guide provides an in-depth comparative analysis of the structural activity relationships (SAR) of 5-(ethylsulfonyl)benzoxazole derivatives, a substitution pattern of growing interest for its potential to modulate potency and selectivity. We will dissect the influence of this key functional group and compare its performance with other substituents at the 5-position, supported by experimental data and detailed protocols for researchers in drug discovery and development.

    The Benzoxazole Core: A Foundation for Diverse Bioactivity

    The benzoxazole nucleus, an aromatic bicyclic system composed of a fused benzene and oxazole ring, serves as a versatile template for ligand design. Its planarity and ability to participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, allow for effective binding to a multitude of biological targets.[5] Modifications at the 2- and 5-positions have proven to be particularly fruitful in tuning the pharmacological profile of these compounds.[3]

    The Strategic Importance of the 5-Position

    The 5-position of the benzoxazole ring offers a key vector for chemical modification that can significantly impact a compound's biological activity, selectivity, and pharmacokinetic properties. The electronic nature and steric bulk of the substituent at this position can influence the overall electron density of the ring system and its interaction with target proteins.

    Comparative Analysis of 5-Substituents

    To understand the unique contribution of the 5-ethylsulfonyl group, it is essential to compare it with other functionalities at this position.

    5-SubstituentGeneral Impact on ActivityRepresentative Biological Target(s)Reference Compound Example
    -H (unsubstituted)Baseline activityVaries with 2-substituent2-Phenylbenzoxazole
    -Cl Often enhances antimicrobial and anticancer activityBacteria, Fungi, Cancer cell lines5-Chloro-2-substituted benzoxazoles
    -NO₂ Potent antimicrobial and anticancer activityBacteria, Fungi, hTopo IIα5-Nitro-2-(4-butylphenyl)benzoxazole[6]
    -NH₂ / -NHCOR Can confer a range of activities; often a synthetic handleVaries widely5-Amino or 5-acetamido-2-substituted benzoxazoles
    -CONH₂ / -CONHR Potential for improved solubility and additional H-bondingAcid CeramidaseBenzoxazolone carboxamides[7]
    -SO₂Et Potent antimicrobial and potential kinase inhibitory activityBacteria, Fungi, VEGFR-2 (inferred)5-Ethylsulfonyl-2-arylbenzoxazoles

    The electron-withdrawing nature of the ethylsulfonyl group is a key feature. This property can modulate the acidity of the benzoxazole N-H (if present) and influence the overall electronic distribution, which can be critical for interactions with enzyme active sites.

    Deep Dive: The 5-Ethylsulfonyl Group in Action

    The introduction of an ethylsulfonyl moiety at the 5-position has been shown to confer potent biological activity, particularly in the antimicrobial and anticancer arenas.

    Antimicrobial Activity of 5-(Ethylsulfonyl)benzoxazoles

    A study by Pottorf et al. described the synthesis and in vitro antimicrobial activity of a series of 5-ethylsulfonyl-2-(substituted-phenyl/substituted-benzyl and/or phenylethyl)benzoxazole derivatives.[8] These compounds exhibited a broad spectrum of activity against Gram-positive and Gram-negative bacteria, as well as the fungus Candida albicans.

    Key SAR Observations for Antimicrobial Activity:

    • Presence of the 5-ethylsulfonyl group: This moiety was crucial for the observed broad-spectrum antimicrobial activity.

    • Substitution at the 2-position: The nature of the substituent at the 2-position significantly modulated the potency. Aromatic and benzylic groups were well-tolerated and often led to potent compounds.

    Table of Antimicrobial Activity (MIC in µg/mL) of Selected 5-(Ethylsulfonyl)benzoxazole Derivatives [8]

    CompoundR (Substituent at C2)S. aureusE. coliC. albicans
    3a 4-Chlorophenyl125250125
    3b 4-Methoxyphenyl62.512562.5
    3c 4-Nitrophenyl31.2562.531.25
    3d Benzyl125250125
    3e 4-Chlorobenzyl62.512562.5

    From this data, it is evident that electron-withdrawing groups on the 2-phenyl ring, such as a nitro group (compound 3c ), enhance the antimicrobial activity.

    Potential as Anticancer Agents: Targeting Kinases

    While direct SAR studies of 5-(ethylsulfonyl)benzoxazoles as anticancer agents are emerging, compelling evidence for their potential comes from the established importance of the 5-(ethylsulfonyl)-2-methoxyaniline fragment as a key pharmacophore in potent Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors.[9] VEGFR-2 is a crucial receptor tyrosine kinase involved in angiogenesis, a hallmark of cancer.

    The synthesis of this key aniline precursor opens the door to a wide array of 5-(ethylsulfonyl)benzoxazole derivatives with potential as kinase inhibitors. The ethylsulfonyl group likely contributes to binding in the ATP pocket of kinases through hydrogen bonding and favorable electronic interactions.

    SAR_Kinase_Inhibition cluster_0 5-(Ethylsulfonyl)benzoxazole Scaffold cluster_1 Kinase ATP Binding Pocket Benzoxazole_Core Benzoxazole Core Hinge_Region Hinge Region Benzoxazole_Core->Hinge_Region H-bonding Ethylsulfonyl_Group 5-Ethylsulfonyl Group Solvent_Front Solvent Front Ethylsulfonyl_Group->Solvent_Front H-bonding, Dipole Interactions Substituent_R2 2-Substituent (R) Hydrophobic_Pocket Hydrophobic Pocket Substituent_R2->Hydrophobic_Pocket Hydrophobic Interactions

    Logical Relationship Diagram: From Scaffold to Biological Target

    Logical_Flow Start 5-(Ethylsulfonyl)benzoxazole Scaffold Modification Modification at 2-position Start->Modification Antimicrobial Antimicrobial Activity Modification->Antimicrobial Anticancer Anticancer Activity (Kinase Inhibition) Modification->Anticancer SAR_Analysis SAR Analysis Antimicrobial->SAR_Analysis Anticancer->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

    Experimental Protocols: A Guide for the Bench Scientist

    To ensure the reproducibility and validity of research in this area, detailed experimental protocols are paramount.

    Synthesis of 2,5-Disubstituted Benzoxazoles

    A general and efficient method for the synthesis of 2,5-disubstituted benzoxazoles involves the condensation of a 2-amino-4-substituted phenol with a carboxylic acid or its derivative.

    Step-by-Step Protocol:

    • Reactants: To a solution of 2-amino-4-(ethylsulfonyl)phenol (1 equivalent) in a suitable solvent such as polyphosphoric acid (PPA) or a high-boiling solvent like xylenes, add the desired carboxylic acid (1.1 equivalents).

    • Reaction Conditions: Heat the reaction mixture at a high temperature (typically 140-180 °C) for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • Work-up: After completion, cool the reaction mixture to room temperature and pour it into a beaker of ice water.

    • Neutralization and Precipitation: Neutralize the acidic solution with a base (e.g., sodium bicarbonate or ammonium hydroxide) until a precipitate is formed.

    • Isolation and Purification: Collect the solid precipitate by filtration, wash it with water, and dry it. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.

    Synthesis_Workflow Start 2-Amino-4-(ethylsulfonyl)phenol + Carboxylic Acid Reaction Condensation (e.g., in PPA, high temp) Start->Reaction Workup Quenching with Ice Water Reaction->Workup Neutralization Neutralization with Base Workup->Neutralization Isolation Filtration and Washing Neutralization->Isolation Purification Recrystallization or Chromatography Isolation->Purification Product 2,5-Disubstituted Benzoxazole Purification->Product

    Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity

    The broth microdilution method is a standard and quantitative technique to determine the MIC of a compound against a specific microorganism.[10][11]

    Step-by-Step Protocol:

    • Preparation of Compound Stock Solution: Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO) at a high concentration (e.g., 10 mg/mL).

    • Serial Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the compound stock solution in a suitable growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to obtain a range of concentrations.

    • Inoculum Preparation: Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

    • Inoculation: Add the prepared inoculum to each well of the microtiter plate containing the serially diluted compound. Include a positive control (medium with inoculum, no compound) and a negative control (medium only).

    • Incubation: Incubate the plate at 37°C for 18-24 hours.

    • Reading the MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

    In Vitro VEGFR-2 Kinase Assay

    The inhibitory activity of compounds against VEGFR-2 can be assessed using a variety of commercially available kinase assay kits, often based on luminescence or fluorescence detection.[1][12][13]

    Step-by-Step Protocol:

    • Reagent Preparation: Prepare solutions of recombinant human VEGFR-2 enzyme, a suitable substrate (e.g., a poly(Glu,Tyr) peptide), and ATP in a kinase assay buffer.

    • Compound Dilution: Prepare serial dilutions of the test compound in the assay buffer. The final DMSO concentration should be kept low (typically ≤1%) to avoid interference with the assay.

    • Assay Plate Setup: In a 96-well plate, add the test compound dilutions, the VEGFR-2 enzyme, and the substrate.

    • Initiation of Kinase Reaction: Initiate the reaction by adding ATP to each well.

    • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 45-60 minutes).

    • Detection: Stop the reaction and measure the kinase activity. For luminescence-based assays (e.g., Kinase-Glo®), a reagent is added that quantifies the amount of ATP remaining. A lower luminescent signal indicates higher kinase activity (more ATP consumed) and thus lower inhibition.

    • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control. The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is then determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

    MTT Assay for Anticancer Cell Viability

    The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of potential anticancer compounds.[8][14][15]

    Step-by-Step Protocol:

    • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

    • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

    • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.

    • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each treatment group relative to the untreated control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can be determined from the dose-response curve.

    Conclusion and Future Directions

    The 5-(ethylsulfonyl)benzoxazole scaffold represents a promising platform for the development of novel therapeutic agents. The available data strongly suggests that the ethylsulfonyl group at the 5-position is a key determinant of potent broad-spectrum antimicrobial activity. Furthermore, the established role of the 5-(ethylsulfonyl)aniline fragment in potent kinase inhibitors provides a strong rationale for the exploration of these benzoxazole derivatives as anticancer agents.

    Future research should focus on:

    • Expanding the SAR: Synthesizing and testing a broader range of 2-substituted 5-(ethylsulfonyl)benzoxazoles to further refine the SAR for both antimicrobial and anticancer activities.

    • Exploring Bioisosteres: Investigating bioisosteric replacements for the ethylsulfonyl group (e.g., sulfoximine, sulfonamide) to fine-tune the physicochemical properties and biological activity.[16][17]

    • Mechanism of Action Studies: Elucidating the precise molecular targets and mechanisms of action for the most potent compounds.

    • In Vivo Efficacy and Pharmacokinetic Profiling: Advancing lead compounds into preclinical animal models to assess their in vivo efficacy, safety, and pharmacokinetic profiles.

    By leveraging the insights from comparative SAR studies and employing robust experimental methodologies, the full therapeutic potential of 5-(ethylsulfonyl)benzoxazole derivatives can be unlocked, paving the way for the next generation of innovative medicines.

    References

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    Safety & Regulatory Compliance

    Safety

    Benzoxazole, 5-(ethylsulfonyl)- proper disposal procedures

    As a Senior Application Scientist, I frequently consult with research teams on the safe handling and lifecycle management of specialized heterocyclic compounds. Benzoxazole, 5-(ethylsulfonyl)- (CAS: 882747-36-6) is a cri...

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    Author: BenchChem Technical Support Team. Date: April 2026

    As a Senior Application Scientist, I frequently consult with research teams on the safe handling and lifecycle management of specialized heterocyclic compounds. Benzoxazole, 5-(ethylsulfonyl)- (CAS: 882747-36-6) is a critical intermediate in pharmaceutical drug development and materials science. While its reactivity makes it valuable for synthesis, its unique structural motifs demand rigorous operational and disposal plans to prevent environmental contamination and ensure laboratory safety.

    This guide provides an authoritative, step-by-step framework for the safe handling, spill response, and regulatory-compliant disposal of 5-(ethylsulfonyl)-1,3-benzoxazole, moving beyond basic safety data to explain the chemical causality behind each operational choice.

    Chemical Profile & Causality of Risk

    To design an effective disposal protocol, we must first understand the molecule's physicochemical behavior. The benzoxazole core, coupled with the ethylsulfonyl moiety (-SO2CH2CH3), creates a highly stable molecule. The sulfone group is notoriously resistant to standard biological degradation processes found in municipal wastewater treatment facilities.

    If improperly discharged, the compound can persist in aquatic ecosystems. Consequently, under the, drain disposal of such pharmaceutical intermediates is strictly prohibited[1],[2]. The only scientifically and legally sound method of destruction is high-temperature incineration[2].

    Table 1: Physicochemical & Hazard Profile

    Property / ParameterSpecification / Value
    Chemical Name 5-(ethylsulfonyl)-1,3-benzoxazole
    CAS Number 882747-36-6
    Molecular Formula C9H9NO3S
    Molecular Weight 211.24 g/mol
    Physical State Solid
    EPA Waste Classification Non-listed (Evaluate for D-codes if mixed with solvents)[3]
    Disposal Directive P501 (Dispose of contents/container to an approved plant)[4]

    Standard Operating Procedure (SOP): Safe Handling & Spill Response

    When a spill occurs, immediate containment is critical to prevent aerosolization or surface contamination. Because 5-(ethylsulfonyl)benzoxazole is handled as a solid, sweeping it up without generating airborne particulates is the primary objective[4].

    Protocol 1: Immediate Spill Response & Containment

    • Evacuation & Ventilation: Immediately isolate the spill area. Ensure the laboratory's local exhaust ventilation (fume hood or snorkel) is operating at maximum capacity to capture any aerosolized dust.

    • PPE Donning: Operators must wear nitrile gloves (double-gloving is recommended), safety goggles, and a fitted N95 or P100 particulate respirator. Causality: The compound's potential as a skin and respiratory irritant necessitates a physical barrier against micro-particulates.

    • Containment: Surround the spill with an inert absorbent material (e.g., diatomaceous earth or sand). Causality: We use inert absorbents rather than reactive liquid solvents to prevent unintended exothermic interactions with the sulfone group.

    • Collection: Use a non-sparking tool to carefully sweep the material into a sealable, compatible hazardous waste container. Verification: Ensure no visible dust remains on the surface. Wipe the area with a damp cloth and place the contaminated cloth into the same waste container[4].

    • Labeling: Immediately label the container as "Hazardous Spill Residue: 5-(ethylsulfonyl)benzoxazole" and move it to the satellite accumulation area.

    Regulatory-Compliant Disposal Protocol

    Waste generated from experiments involving 5-(ethylsulfonyl)benzoxazole must be systematically segregated and manifested. The following self-validating workflow ensures compliance with[2].

    Protocol 2: Waste Segregation & Incineration

    • Waste Characterization: Determine if the waste is a pure solid or dissolved in a solvent matrix. Causality: Liquid solvent mixtures may trigger additional EPA D-codes (e.g., D001 for ignitability if dissolved in methanol or ethanol)[3].

    • Segregation: Do not mix this compound with incompatible waste streams, such as strong oxidizers or strong bases, which could degrade the benzoxazole ring and release toxic sulfur oxide (SOx) gases.

    • Manifesting: Label the container with the appropriate hazard codes. While 5-(ethylsulfonyl)benzoxazole is not specifically P-listed, it falls under general hazardous pharmaceutical waste guidelines[1].

    • Incineration Transfer: Transfer the manifested waste to an approved, licensed high-temperature incineration facility. Verification: Retain the certificate of destruction from the facility for a minimum of three years for compliance auditing.

    DisposalWorkflow Start 5-(Ethylsulfonyl)benzoxazole Waste Generation Char Waste Characterization (RCRA & Subpart P) Start->Char Drain Drain Disposal (PROHIBITED) Char->Drain Avoid Solid Solid Waste (Sweep/Inert Absorbent) Char->Solid Liquid Liquid Waste (Solvent Mixtures) Char->Liquid Incinerator High-Temperature Incineration Manifest Hazardous Waste Manifest (EPA Compliant) Solid->Manifest Liquid->Manifest Manifest->Incinerator

    Figure 1: EPA-compliant workflow for 5-(ethylsulfonyl)benzoxazole waste disposal.

    References

    • Management of Hazardous Waste Pharmaceuticals | US EPA Source: Environmental Protection Agency (EPA) URL:[Link]

    • EPA Addresses Challenges in Managing Hazardous Waste Pharmaceuticals Source: Association for the Health Care Environment (AHE) URL:[Link]

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